molecular formula C6H10O2 B174769 3-Methyldihydro-2H-pyran-4(3H)-one CAS No. 119124-53-7

3-Methyldihydro-2H-pyran-4(3H)-one

Cat. No.: B174769
CAS No.: 119124-53-7
M. Wt: 114.14 g/mol
InChI Key: PGPWMORFOPRGCA-UHFFFAOYSA-N
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Description

3-Methyldihydro-2H-pyran-4(3H)-one is a versatile dihydropyranone scaffold of significant interest in organic synthesis and medicinal chemistry research. This structure serves as a privileged building block for constructing complex natural products and biologically active molecules . The dihydropyranone core is a common motif in microbial natural products and is extensively studied for its role as a precursor in chemoenzymatic synthesis . Researchers value this scaffold for its utility in accessing functionalized enones, γ-lactones, and other heterocyclic systems, providing a versatile platform for method development and the synthesis of novel compounds with potential pharmaceutical applications . Its incorporation into research streams facilitates the exploration of new chemical space, particularly in the development of compounds with marked biological activities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyloxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O2/c1-5-4-8-3-2-6(5)7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPWMORFOPRGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556877
Record name 3-Methyloxan-4-one
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119124-53-7
Record name 3-Methyloxan-4-one
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Record name 3-methyloxan-4-one
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Foundational & Exploratory

An In-depth Technical Guide to 3-Methyldihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Methyldihydro-2H-pyran-4(3H)-one (CAS No: 119124-53-7). This heterocyclic ketone is a valuable building block in organic synthesis, with potential applications in the development of novel pharmaceuticals and other specialty chemicals.

Core Chemical Properties

This compound is a six-membered heterocyclic compound containing an oxygen atom and a ketone functional group. The presence of a methyl group at the 3-position introduces a chiral center, leading to the existence of enantiomers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 119124-53-7ChemUniverse[1]
Molecular Formula C₆H₁₀O₂ChemUniverse[1]
Molecular Weight 114.14 g/mol ChemUniverse[1]
Boiling Point 174.9 ± 15.0 °C at 760 mmHgChemSrc[2]
Density 1.001 g/cm³Home Sunshine Pharma[3]
Flash Point 63.5 °CHome Sunshine Pharma[3]
Appearance Clear, colorless liquidHome Sunshine Pharma[3]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, its structure suggests that it can be synthesized through various established organic chemistry methodologies. General approaches to similar pyranone structures often involve cyclization reactions. One potential synthetic route could be analogous to the synthesis of related pyranones, which can be prepared from readily available starting materials. For instance, the synthesis of dihydro-2H-pyran-3(4H)-one has been reported starting from α-ketoglutaric acid.[4] Another general method for the preparation of 4H-pyran-4-one derivatives involves a multi-component reaction of an aromatic aldehyde, malononitrile, and a β-dicarbonyl compound in the presence of a base like piperidine or N-methylmorpholine.[5]

A scalable synthesis for the related compound (R,R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one has been reported, which utilizes a Ti(OiPr)₄-catalyzed Kulinkovich cyclopropanation followed by oxidative fragmentation and an oxidative Heck cyclization.[6] These general strategies could potentially be adapted for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the ketone functional group and the ether linkage within the pyran ring.

Reaction with Nucleophiles: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. For example, Grignard reagents (organomagnesium halides) are expected to react with the ketone to form tertiary alcohols after acidic workup.[7][8] This reaction is a fundamental method for carbon-carbon bond formation.

Reaction with Reducing Agents: The ketone can be reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Reactions at the α-Carbon: The carbon atom adjacent to the carbonyl group (α-carbon) can be deprotonated by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for functionalization at this position.

dot

Potential_Biological_Activities PyranScaffold Pyran Scaffold Antimicrobial Antimicrobial Activity PyranScaffold->Antimicrobial Antiviral Antiviral Activity PyranScaffold->Antiviral AntiInflammatory Anti-inflammatory Activity PyranScaffold->AntiInflammatory Anticancer Anticancer Activity PyranScaffold->Anticancer

References

An In-depth Technical Guide to 3-Methyldihydro-2H-pyran-4(3H)-one: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyldihydro-2H-pyran-4(3H)-one is a heterocyclic organic compound belonging to the tetrahydropyranone class of molecules. While specific research on this particular substituted pyranone is limited, this guide provides a comprehensive overview of its molecular structure, physicochemical properties, and likely synthetic and analytical methodologies based on established principles and data from closely related analogues. The tetrahydropyran scaffold is a significant pharmacophore in medicinal chemistry, and understanding the characteristics of its derivatives is crucial for the development of novel therapeutics. This document summarizes key quantitative data, outlines plausible experimental protocols, and presents a logical workflow for its synthesis and characterization.

Molecular Structure and Properties

This compound is a saturated six-membered heterocyclic ring containing one oxygen atom, a ketone group at the 4-position, and a methyl substituent at the 3-position. The presence of a chiral center at the 3-position means that this compound can exist as two enantiomers, (R)-3-methyldihydro-2H-pyran-4(3H)-one and (S)-3-methyldihydro-2H-pyran-4(3H)-one.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are critical for its handling, purification, and application in synthetic chemistry.

PropertyValueReference
IUPAC Name 3-Methyl-3,4-dihydro-2H-pyran-4-oneN/A
CAS Number 119124-53-7[1][2]
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
Appearance Likely a colorless to pale yellow liquidGeneral Observation
Purity Typically available at ≥95%[1]

Synthesis and Purification

Proposed Synthetic Protocol: Michael Addition and Intramolecular Cyclization

This protocol outlines a general procedure for the synthesis of 3-alkyldihydropyran-4-ones.

Materials:

  • α,β-unsaturated ester (e.g., ethyl acrylate)

  • Substituted aldehyde or ketone (e.g., propionaldehyde)

  • Strong base (e.g., sodium ethoxide, LDA)

  • Aprotic solvent (e.g., dry THF, diethyl ether)

  • Acid for workup (e.g., dilute HCl)

Procedure:

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted aldehyde or ketone in the dry aprotic solvent. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the strong base to generate the corresponding enolate.

  • Michael Addition: To the cooled enolate solution, add the α,β-unsaturated ester dropwise, ensuring the temperature remains below -70 °C. Allow the reaction to stir at this temperature for 2-4 hours.

  • Intramolecular Cyclization (Dieckmann Condensation): Allow the reaction mixture to slowly warm to room temperature and stir overnight. This facilitates the intramolecular cyclization to form the β-keto ester intermediate.

  • Hydrolysis and Decarboxylation: Quench the reaction by carefully adding dilute acid. The resulting mixture is then heated to reflux to promote hydrolysis of the ester and subsequent decarboxylation to yield the desired 3-alkyldihydropyran-4-one.

  • Purification: The crude product can be purified by extraction with an organic solvent, followed by drying over anhydrous magnesium sulfate, filtration, and removal of the solvent under reduced pressure. Final purification is typically achieved by column chromatography or distillation.

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., Propionaldehyde, Ethyl Acrylate) enolate Enolate Formation (Strong Base, -78°C) start->enolate michael Michael Addition enolate->michael cyclization Intramolecular Cyclization (Dieckmann Condensation) michael->cyclization hydrolysis Hydrolysis & Decarboxylation (Acid, Heat) cyclization->hydrolysis crude Crude Product hydrolysis->crude extraction Solvent Extraction crude->extraction chromatography Column Chromatography extraction->chromatography pure Pure 3-Methyldihydro-2H- pyran-4(3H)-one chromatography->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ir IR Spectroscopy pure->ir ms Mass Spectrometry pure->ms

Generalized workflow for synthesis and characterization.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, the expected spectral data can be predicted based on its structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group, the methine proton at the 3-position, and the methylene protons of the pyran ring. The methyl group would likely appear as a doublet. The protons adjacent to the carbonyl group and the oxygen atom will be shifted downfield.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals. The carbonyl carbon will have the most downfield chemical shift (typically >200 ppm). The carbon bearing the oxygen atom will also be significantly downfield.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O -205 - 215
-CH(CH₃)- 2.5 - 3.0 (m)40 - 50
-CH₃ 1.0 - 1.3 (d)15 - 25
-O-CH₂- 3.8 - 4.2 (m)65 - 75
-CH₂-C=O 2.2 - 2.6 (m)35 - 45
-O-CH₂-CH₂- 1.8 - 2.2 (m)25 - 35
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (Ketone) 1710 - 1730Strong
C-O-C (Ether) 1050 - 1150Strong
C-H (sp³) 2850 - 3000Medium-Strong
Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 114.14. Common fragmentation patterns for cyclic ketones and ethers would be expected, including alpha-cleavage adjacent to the carbonyl group and loss of small neutral molecules.

Potential Biological Activity and Applications

While there is no specific biological activity reported for this compound, the pyran ring system is a common scaffold in a wide range of biologically active natural products and synthetic drugs.[3][4] Derivatives of pyran have been investigated for various therapeutic applications.

  • Anticancer and Antimicrobial Properties: Many dihydropyran derivatives have shown cytotoxic effects against various cancer cell lines and inhibitory activity against bacterial and fungal strains.[5]

  • Enzyme Inhibition: The tetrahydropyran motif is present in molecules that act as enzyme inhibitors, for example, in the context of Alzheimer's disease treatment by inhibiting acetylcholinesterase.[4]

  • Drug Development: The favorable pharmacokinetic properties often associated with the pyran ring, such as improved solubility and metabolic stability, make it an attractive scaffold for drug design.

The following diagram illustrates the logical relationship between the pyran scaffold and its potential applications in drug discovery.

G A Pyran Scaffold B Favorable Pharmacokinetics (Solubility, Stability) A->B C Structural Diversity (Derivatization) A->C D Drug Discovery & Development B->D C->D E Anticancer Activity D->E F Antimicrobial Activity D->F G Enzyme Inhibition D->G H Neuroprotective Agents D->H

Pyran scaffold in drug discovery.

Conclusion

This compound represents a simple yet potentially valuable building block in organic synthesis and medicinal chemistry. While specific experimental data for this compound is sparse, this guide provides a robust framework for its synthesis, characterization, and potential applications based on the well-established chemistry of related tetrahydropyranone derivatives. Further research into the specific properties and biological activities of its enantiomers could reveal novel applications in drug development and other areas of chemical science.

References

A Technical Guide to 3-Methyltetrahydro-4H-pyran-4-one: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds with favorable pharmacological properties is paramount. 3-Methyltetrahydro-4H-pyran-4-one, a derivative of the tetrahydropyran (THP) ring system, has emerged as a valuable building block in the synthesis of complex drug candidates. The THP motif is increasingly utilized as a bioisosteric replacement for carbocyclic rings like cyclohexane, aiming to enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability. These modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug molecules.[1] This in-depth technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, and potential applications of 3-Methyltetrahydro-4H-pyran-4-one for researchers, scientists, and drug development professionals.

Nomenclature and Chemical Identity

The compound with the chemical structure featuring a methyl group at the 3-position of a tetrahydropyran-4-one ring is systematically named according to IUPAC nomenclature.

  • Preferred IUPAC Name: 3-Methyltetrahydro-4H-pyran-4-one

  • Other Names: 3-Methyldihydro-2H-pyran-4(3H)-one, 3-Methyl-tetrahydro-pyran-4-one, Tetrahydro-3-methyl-4H-pyran-4-one[2][3][4]

  • CAS Number: 119124-53-7[2][4]

  • Molecular Formula: C₆H₁₀O₂[2]

  • Molecular Weight: 114.142 g/mol [2][5]

Physicochemical and Spectroscopic Data

The structural and electronic properties of 3-Methyltetrahydro-4H-pyran-4-one and its parent scaffold have been characterized using various analytical techniques. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of 3-Methyltetrahydro-4H-pyran-4-one

PropertyValueReference
Density1.0 ± 0.1 g/cm³[2][5]
Boiling Point174.9 ± 15.0 °C at 760 mmHg[2][5]
Flash Point63.5 ± 13.9 °C[2][5]
Vapour Pressure1.2 ± 0.3 mmHg at 25°C[2][5]
LogP-0.29[2][5]
PSA (Polar Surface Area)26.30 Ų[2][5]

Table 2: Spectroscopic Data for the Tetrahydro-4H-pyran-4-one Scaffold

Note: Data for the unsubstituted parent compound is provided as a reference for characterizing derivatives like the 3-methyl analog. The presence of the methyl group will introduce additional signals and splitting patterns.

TechniqueTypeChemical Shift (δ) / Wavenumber (cm⁻¹)AssignmentReference
¹H NMR (CDCl₃)~3.8 ppm (t)Protons at C2, C6 (adjacent to ether oxygen)[6]
~2.4 ppm (t)Protons at C3, C5 (adjacent to carbonyl)[6]
¹³C NMR (CDCl₃)~207 ppmC4 (Carbonyl carbon)[6]
~67 ppmC2, C6 (Carbons adjacent to ether oxygen)[6]
~41 ppmC3, C5 (Carbons adjacent to carbonyl)[6]
Infrared (IR)~1720 cm⁻¹C=O stretch[6]
~1140 cm⁻¹C-O-C stretch[6]
Mass Spectrometry (EI)100 m/zMolecular Ion (M⁺)[6]
71, 55, 43 m/zKey Fragment Ions[6]

Synthesis and Experimental Protocols

The synthesis of substituted tetrahydropyranones can be achieved through various organic synthesis routes. While specific literature on the high-yield synthesis of the 3-methyl derivative is sparse, protocols for the parent compound and related structures provide a foundational methodology. A general approach involves the cyclization of a linear precursor.

General Experimental Protocol: Synthesis of Tetrahydro-4H-pyran-4-one Scaffold

A widely cited method involves a two-stage process starting from 3-chloropropionyl chloride and ethylene.[7]

  • Friedel-Crafts Acylation: 3-chloropropionyl chloride and a Lewis acid catalyst (e.g., aluminum trichloride) are placed in a reaction vessel. Ethylene gas is introduced under controlled temperature (typically below 10°C) to form a 1,5-dichloropentan-3-one intermediate.[7]

  • Cyclization: The resulting 1,5-dichloropentan-3-one is then subjected to hydrolysis and cyclization. This is often achieved by heating the intermediate in an aqueous solution containing acids and buffering agents (e.g., phosphoric acid and sodium dihydrogen phosphate).[7]

  • Workup and Purification: After the reaction is complete, the mixture is cooled, and the organic product is extracted using a suitable solvent (e.g., diethyl ether). The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The final product is purified by vacuum distillation to yield the target tetrahydropyranone.[8]

General Experimental Protocol: Spectroscopic Analysis

The following are generalized protocols for acquiring the spectroscopic data presented above.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. A sample is prepared by dissolving ~10 mg of the compound in approximately 0.5 mL of deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) serving as an internal standard.[6][9]

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample is prepared between two salt (NaCl or KBr) plates for analysis. The spectrum is recorded over a range of 4000-400 cm⁻¹.[6]

  • Mass Spectrometry (MS): Electron ionization mass spectra are acquired with an ionization energy of 70 eV. The sample can be introduced via a direct insertion probe or through a gas chromatograph for separation prior to ionization and detection.[6]

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials (e.g., Dihalopentanone Precursor) reaction Cyclization Reaction (e.g., Acid-catalyzed hydrolysis) start->reaction Step 1 extraction Aqueous Workup & Solvent Extraction reaction->extraction Step 2 purification Vacuum Distillation or Column Chromatography extraction->purification Step 3 final_product Pure 3-Methyl- tetrahydro-4H-pyran-4-one purification->final_product Step 4

Caption: Generalized workflow for the synthesis and purification of a tetrahydropyranone scaffold.

Applications in Drug Development and Medicinal Chemistry

The tetrahydropyran-4-one core is a privileged scaffold in medicinal chemistry. Its utility stems from the combination of a polar ether group, which can act as a hydrogen bond acceptor, and a reactive ketone functionality that serves as a handle for further chemical modification.[1]

Bioisosterism and ADME Optimization

The THP ring is frequently used as a bioisostere for other cyclic systems. Replacing a lipophilic cyclohexane ring with a more polar THP moiety can increase aqueous solubility and reduce metabolic oxidation, leading to improved pharmacokinetic profiles. This strategy is a key tool for drug development professionals seeking to fine-tune the ADME properties of lead compounds.[1]

Role in Receptor Antagonists

Derivatives of tetrahydro-4H-pyran-4-one are crucial intermediates in the synthesis of potent and selective receptor antagonists. For instance, this scaffold has been instrumental in developing antagonists for the histamine-3 receptor (H3R), which are being investigated for the treatment of cognitive disorders.[10] The pyranone core helps to orient the pharmacophoric elements in the correct spatial arrangement for optimal receptor binding.

signaling_pathway cluster_membrane Cell Membrane receptor GPCR (e.g., Histamine H3 Receptor) g_protein G-Protein Activation receptor->g_protein Signal Transduction antagonist THP-based Antagonist (derived from 3-methyl- tetrahydro-4H-pyran-4-one) antagonist->receptor Binds & Blocks ligand Endogenous Ligand (e.g., Histamine) ligand->receptor Binds & Activates downstream Downstream Signaling (e.g., cAMP modulation) g_protein->downstream

Caption: Role of a THP-based antagonist in blocking GPCR signaling.

Chemical Reactivity and Derivatization

The ketone group at the 4-position is the primary site of chemical reactivity, allowing for a diverse range of transformations to build molecular complexity.

  • Reduction: The ketone can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), providing access to 4-hydroxytetrahydropyran derivatives.

  • Oxidative Reactions: While the saturated ring is generally stable, harsh oxidation can lead to ring-opening.

  • Nucleophilic Addition/Substitution: The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions (e.g., Grignard reactions) to introduce new carbon-carbon bonds. This allows for the elaboration of the core scaffold into more complex structures.

chemical_reactions cluster_reactions Key Chemical Transformations start 3-Methyltetrahydro- 4H-pyran-4-one O=C reduction 4-Hydroxy Derivative start:f0->reduction Reduction (e.g., NaBH₄) nucleophilic_add Tertiary Alcohol (via Grignard, etc.) start:f0->nucleophilic_add Nucleophilic Addition (e.g., R-MgBr)

Caption: Key reactions of the 3-methyltetrahydro-4H-pyran-4-one scaffold.

References

An In-depth Technical Guide to 3-Methyldihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyldihydro-2H-pyran-4(3H)-one, a derivative of the tetrahydropyranone scaffold, is a heterocyclic organic compound of interest in synthetic and medicinal chemistry. The pyran ring is a core structural motif in a multitude of natural products and synthetic compounds that exhibit a wide range of biological activities. This guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for the synthesis of related structures, and a summary of the potential biological significance of the broader class of pyran derivatives.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below. These data are essential for its application in experimental research and as a building block in organic synthesis.

PropertyValueReference
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
CAS Number 119124-53-7[1]
Purity ≥95% (typical commercial)[1]

Physicochemical Properties

A compilation of available and analogous physicochemical data is presented below, providing insights into the compound's characteristics.

PropertyValueNotes
Boiling Point Not specified for 3-methyl derivative. The 2-methyl isomer has a boiling point of 174.9°C at 760 mmHg.Data for a closely related isomer.
Flash Point 63.5°CFor the 2-methyl isomer.
Density Not specified for 3-methyl derivative. The 2-methyl isomer has a density of 1.001 g/cm³.Data for a closely related isomer.

Experimental Protocols

Synthesis of Dihydro-2H-pyran-3(4H)-one [2]

  • Preparation of Dimethyl 2,2-dimethoxypentanedioate:

    • A solution of α-ketoglutaric acid (150 g, 1.03 mol) and trimethyl orthoformate (400 mL) in methanol (1.2 L) is prepared.

    • Concentrated sulfuric acid (25 mL) is added, and the mixture is refluxed with stirring for 15-20 hours.

    • After cooling, saturated aqueous sodium bicarbonate is carefully added until gas evolution ceases.

    • The solvent is removed in vacuo, and the residue is extracted with ethyl acetate (3 x 200 mL).

    • The combined organic extracts are dried and concentrated to yield the product, which is then purified by vacuum distillation.

  • Reduction to 2,2-Dimethoxypentane-1,5-diol:

    • To a suspension of lithium aluminum hydride (LiAlH₄, 73 g) in dry tetrahydrofuran (THF, 1.4 L), a solution of dimethyl 2,2-dimethoxypentanedioate (205 g, 0.93 mol) in dry THF (450 mL) is added dropwise with efficient stirring.

    • The reaction mixture is refluxed for an additional 2 hours and then cooled.

    • A 10% aqueous solution of potassium hydroxide (90 mL) is added dropwise, followed by water (140 mL).

    • The mixture is refluxed for 30 minutes, cooled, and filtered. The precipitate is washed with hot THF.

    • The combined filtrates are concentrated to give the crude diol, which is purified by vacuum distillation.

  • Cyclization to 3,3-Dimethoxytetrahydro-2H-pyran:

    • The diol (96.8 g, 0.590 mol) is dissolved in absolute THF (450 mL).

    • The pyran ring is closed via mesylation of the corresponding dianion.

  • Hydrolysis to Dihydro-2H-pyran-3(4H)-one:

    • The resulting 3,3-dimethoxytetrahydro-2H-pyran (23.5 g, 0.161 mol) is dissolved in dry dichloromethane (80 mL).

    • This solution is added to a solution of trifluoroacetic acid (40 mL) in dry dichloromethane (40 mL).

    • The mixture is stirred overnight and then evaporated in vacuo.

    • The residue is triturated with saturated aqueous sodium bicarbonate (100 mL) and extracted with dichloromethane (3 x 100 mL).

    • The combined organic extracts are dried over sodium sulfate, evaporated, and distilled under vacuum to yield the final product.

Potential Biological Activities and Signaling Pathways

Specific biological activity data for this compound is limited. However, the broader class of pyran derivatives is known to exhibit a range of pharmacological effects. These compounds are recognized for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[3][4] The mechanism of action for related pyran-containing compounds is thought to involve interactions with various molecular targets, including enzyme inhibition and receptor binding, which can modulate cellular signaling pathways.[5] For example, some pyran derivatives have been investigated for their ability to induce apoptosis and cell cycle arrest in cancer cell lines.[4]

Potential_Biological_Activities_of_Pyran_Derivatives Pyran Pyran Derivatives Antimicrobial Antimicrobial Activity Pyran->Antimicrobial Anticancer Anticancer Activity Pyran->Anticancer AntiInflammatory Anti-inflammatory Activity Pyran->AntiInflammatory Neuroprotective Neuroprotective Effects Pyran->Neuroprotective Enzyme_Inhibition Enzyme Inhibition Antimicrobial->Enzyme_Inhibition Apoptosis_Induction Apoptosis Induction Anticancer->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Anticancer->Cell_Cycle_Arrest Receptor_Binding Receptor Binding AntiInflammatory->Receptor_Binding

Caption: Conceptual overview of the potential biological activities of pyran derivatives.

Synthetic Workflow Visualization

The synthesis of tetrahydropyran-4-ones can be achieved through various synthetic strategies. A generalized workflow illustrating a common approach is depicted below.

Synthetic_Workflow_for_Tetrahydropyran-4-ones A Acyclic Precursors (e.g., diones, hydroxy ketones) Cyclization Intramolecular Cyclization A->Cyclization B Cyclization Reagents (Acids/Bases) B->Cyclization Purification Purification (e.g., Distillation, Chromatography) Cyclization->Purification Product Tetrahydropyran-4-one Derivative Purification->Product

Caption: Generalized synthetic workflow for producing tetrahydropyran-4-one derivatives.

Conclusion

This compound represents a simple yet potentially valuable scaffold for chemical synthesis and drug discovery. While specific biological data for this particular derivative are scarce, the broader family of pyran-containing molecules has demonstrated significant and diverse bioactivities. The synthetic routes to the core tetrahydropyranone structure are well-established, offering a foundation for the creation of novel analogues for further investigation. This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound and its derivatives.

References

Spectroscopic Profile of 3-Methyldihydro-2H-pyran-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyldihydro-2H-pyran-4(3H)-one (CAS No. 119124-53-7). Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data generated from computational models, offering valuable insights for the characterization of this heterocyclic ketone. The document is structured to provide clear, actionable information, including detailed experimental protocols and visual diagrams to facilitate understanding and application in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. This data has been generated using computational chemistry software and provides a basis for the identification and characterization of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.8 - 4.0m2HH-2
~3.4 - 3.6m1HH-6a
~3.2 - 3.4m1HH-6b
~2.4 - 2.6m1HH-3
~2.2 - 2.4m2HH-5
~1.1d3H-CH₃

Note: Predicted chemical shifts and multiplicities are estimations and may vary from experimental values.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
~209C=OC-4
~68CH₂C-2
~64CH₂C-6
~45CHC-3
~38CH₂C-5
~15CH₃-CH₃

Note: Predicted chemical shifts are estimations and may vary from experimental values.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2950 - 2850C-H StretchAliphatic
~1715C=O StretchKetone
~1100C-O-C StretchEther

Note: Predicted vibrational frequencies are estimations and may vary from experimental values.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Possible Fragment
114100[M]⁺
85High[M - C₂H₅]⁺
71High[M - C₃H₅O]⁺
57Medium[C₄H₉]⁺
43High[C₃H₇]⁺

Note: Predicted fragmentation patterns are estimations and may vary from experimental values.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2.1.2 ¹H NMR Spectroscopy

  • Insert the sample tube into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

  • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

2.1.3 ¹³C NMR Spectroscopy

  • Use the same sample prepared for ¹H NMR spectroscopy.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

  • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Process the data similarly to the ¹H NMR spectrum.

  • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

2.2.1 Sample Preparation and Analysis (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of neat this compound directly onto the center of the ATR crystal.

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

2.3.1 Sample Preparation and Analysis (Gas Chromatography-Mass Spectrometry - GC-MS)

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • The sample is vaporized in the heated injection port and separated on a capillary column (e.g., a nonpolar DB-5ms column).

  • Set the GC oven temperature program to separate the components of the sample. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • The separated components elute from the GC column and enter the mass spectrometer.

  • The molecules are ionized, typically by electron ionization (EI) at 70 eV.

  • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

  • The resulting mass spectrum shows the relative abundance of different fragments, which can be used to determine the molecular weight and structure of the compound.

Visualizations

The following diagrams provide a visual representation of the spectroscopic analysis workflow and the molecular structure with key NMR correlations.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis & Purification Characterization Initial Characterization (TLC, Melting Point) Synthesis->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR Dissolve in CDCl₃ IR IR Spectroscopy Characterization->IR Neat Liquid MS Mass Spectrometry (GC-MS) Characterization->MS Dilute in Volatile Solvent Data_Processing Data Processing & Interpretation NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Caption: A logical workflow for the spectroscopic analysis and structure elucidation of this compound.

Molecular_Structure_and_NMR_Correlations Molecular Structure and Predicted ¹H NMR Correlations cluster_structure This compound cluster_labels Predicted ¹H NMR Assignments mol H2 H-2 (~3.8-4.0 ppm, m) H6 H-6 (~3.2-3.6 ppm, m) H3 H-3 (~2.4-2.6 ppm, m) H5 H-5 (~2.2-2.4 ppm, m) CH3 -CH₃ (~1.1 ppm, d) p_H2->H2 p_H6->H6 p_H3->H3 p_H5->H5 p_CH3->CH3

Caption: Molecular structure of this compound with predicted ¹H NMR chemical shift assignments.

Technical Guide: Physical Properties of 3-Methyldihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Methyldihydro-2H-pyran-4(3H)-one, a heterocyclic ketone of interest in synthetic organic chemistry. The information is presented to support research, development, and quality control activities.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, application, and integration into synthetic pathways. The table below summarizes the available quantitative data for this compound.

PropertyValueReference
CAS Number 119124-53-7[1][2]
Molecular Formula C₆H₁₀O₂[1][2]
Molecular Weight 114.14 g/mol [1][2]
Boiling Point 175 °C[3]
Density 1.001 g/cm³[1][3]
Flash Point 64 °C[3]
Appearance Colorless to light yellow liquid[3]
Storage Temperature 2-8°C[3]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the standard experimental methodologies for measuring the key physical properties of a liquid organic compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small sample of an organic liquid is the capillary method.

Apparatus:

  • Thiele tube or a similar heating bath (e.g., aluminum block)

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube, sealed at one end

  • Heat source (e.g., Bunsen burner or hot plate)

Procedure:

  • A small amount of the liquid sample is placed into the fusion tube.

  • The capillary tube is placed into the fusion tube with its open end submerged in the liquid.

  • The fusion tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in the Thiele tube or heating block.

  • The apparatus is heated gently and slowly.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is removed, and the liquid is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4][5][6]

Determination of Density

The density of a liquid is its mass per unit volume. It is a characteristic property that can be used to identify a substance and assess its purity.

Apparatus:

  • Volumetric flask (e.g., 10 mL or 25 mL)

  • Analytical balance

  • Pipette

Procedure:

  • An empty, clean, and dry volumetric flask is weighed accurately on an analytical balance.

  • The liquid sample is carefully added to the volumetric flask up to the calibration mark using a pipette.

  • The filled volumetric flask is weighed again.

  • The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.

  • The density is calculated by dividing the mass of the liquid by the volume of the flask.[7][8][9]

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a useful guideline.

Apparatus:

  • Test tubes

  • Graduated cylinder or pipette

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.

  • A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

  • The mixture is agitated vigorously for a set period (e.g., 60 seconds) by shaking or using a vortex mixer.

  • The mixture is then observed to determine if the solute has completely dissolved. If the solute is a liquid, the miscibility is observed.

  • If the substance dissolves, it is recorded as soluble in that solvent. If it does not dissolve, it is recorded as insoluble. This process can be repeated with a range of polar and non-polar solvents to create a solubility profile.[10][11][12][13][14]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel or uncharacterized organic compound.

G cluster_0 Initial Characterization cluster_1 Physical State and Thermal Properties cluster_2 Bulk and Solution Properties A Obtain Pure Sample B Determine Molecular Formula & Weight (e.g., via Mass Spectrometry) A->B C Observe Physical State at STP B->C F Measure Density B->F G Determine Solubility Profile (in various solvents) B->G H Measure Refractive Index B->H D Determine Melting Point (if solid) C->D E Determine Boiling Point (if liquid) C->E I Compile Data and Compare to Literature Values D->I E->I F->I G->I H->I

Workflow for Physical Property Determination

References

An In-depth Technical Guide to 3-Methyldihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyldihydro-2H-pyran-4(3H)-one, a heterocyclic ketone, belongs to the tetrahydropyranone class of organic compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and spectroscopic characterization. While specific biological data for this particular molecule is limited, the broader class of tetrahydropyranones has garnered interest in medicinal chemistry for its potential as a scaffold in drug discovery. This document aims to serve as a foundational resource for researchers and professionals in the fields of organic synthesis and drug development by consolidating available data and outlining detailed experimental protocols.

Introduction

The tetrahydropyran ring is a common structural motif found in a wide array of natural products and pharmacologically active compounds. Its presence can influence a molecule's solubility, metabolic stability, and binding affinity to biological targets. Substituted tetrahydropyranones, such as this compound, are valuable synthetic intermediates for the construction of more complex molecular architectures. The strategic placement of the methyl group at the 3-position and the ketone at the 4-position offers multiple sites for functionalization, making it a versatile building block in organic synthesis. This guide will focus on the available information regarding the synthesis and properties of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 119124-53-7Chemshuttle[1]
Molecular Formula C₆H₁₀O₂SpectraBase[2]
Molecular Weight 114.14 g/mol SpectraBase[2]
Appearance Not specified (likely a liquid)-
Boiling Point Not specified-
Density Not specified-
Solubility Not specified-

Synthesis

General Synthetic Approach: Michael Addition and Intramolecular Cyclization

A common strategy for the synthesis of six-membered rings is the Robinson annulation, which combines a Michael addition and an aldol condensation.[5][6] A variation of this approach can be envisioned for the synthesis of this compound, where an appropriate enolate undergoes a Michael addition to an α,β-unsaturated carbonyl compound, followed by an intramolecular reaction to form the tetrahydropyranone ring.

The following diagram outlines a logical workflow for such a synthesis.

G cluster_reactants Starting Materials cluster_synthesis Synthesis Steps Reactant_A Enolate Precursor (e.g., a β-keto ester) Step_1 Michael Addition Reactant_A->Step_1 Reactant_B α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone) Reactant_B->Step_1 Step_2 Intramolecular Cyclization (Aldol-type reaction) Step_1->Step_2 Step_3 Work-up and Purification Step_2->Step_3 Product This compound Step_3->Product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general methods for the synthesis of substituted tetrahydropyran-4-ones and should be optimized for the specific target molecule.[3][4]

Materials:

  • Appropriate β-dicarbonyl compound (e.g., ethyl 2-methylacetoacetate)

  • α,β-unsaturated ketone (e.g., methyl vinyl ketone)

  • Base (e.g., sodium ethoxide, potassium carbonate)

  • Anhydrous solvent (e.g., ethanol, tetrahydrofuran)

  • Hydrochloric acid (for work-up)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-dicarbonyl compound in the anhydrous solvent.

  • Base Addition: Add the base to the solution at room temperature and stir until the enolate formation is complete.

  • Michael Addition: Slowly add the α,β-unsaturated ketone to the reaction mixture. The reaction may be exothermic. Maintain the temperature as needed (e.g., with an ice bath). Stir the mixture until the Michael addition is complete (monitor by TLC).

  • Cyclization: Heat the reaction mixture to reflux to promote the intramolecular cyclization. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Spectroscopic Data

Mass Spectrometry

A GC-MS spectrum is available for this compound.[2]

Data TypeValueSource
Mass Spectrum (GC-MS) AvailableSpectraBase[2]

A detailed interpretation of the mass spectrum is pending acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data for this compound are not explicitly available in the searched literature. However, data for related compounds can provide an estimation of the expected chemical shifts.[3][7]

Expected ¹H NMR Spectral Features:

  • Methyl group (at C3): A doublet in the range of δ 1.0-1.3 ppm.

  • Methylene protons (at C2, C5, C6): A series of multiplets in the range of δ 2.0-4.5 ppm. The protons on carbons adjacent to the oxygen atom (C2 and C6) would be expected at a higher chemical shift.

  • Methine proton (at C3): A multiplet in the range of δ 2.5-3.0 ppm.

Expected ¹³C NMR Spectral Features:

  • Carbonyl carbon (C4): A peak in the downfield region, around δ 200-210 ppm.

  • Carbons adjacent to oxygen (C2, C6): Peaks in the range of δ 60-80 ppm.

  • Other ring carbons (C3, C5): Peaks in the range of δ 30-50 ppm.

  • Methyl carbon: A peak in the upfield region, around δ 10-20 ppm.

Infrared (IR) Spectroscopy
Functional GroupVibrationExpected Wavenumber (cm⁻¹)
C=O (Ketone) Stretch~1715
C-O-C (Ether) Stretch~1100
C-H (Alkyl) Stretch2850-2960

Biological Activity and Applications in Drug Development

There is no specific information in the searched literature regarding the biological activity or signaling pathway modulation of this compound. However, the tetrahydropyranone scaffold is of interest in medicinal chemistry.[8] Derivatives of this class of compounds have been explored for various therapeutic applications. The replacement of a morpholine group with a 3,6-dihydro-2H-pyran in a series of mTOR inhibitors resulted in compounds with equivalent potency and selectivity.[9] This highlights the potential of the pyran ring system as a bioisostere in drug design.

The following diagram illustrates a hypothetical workflow for the preliminary biological evaluation of a novel compound like this compound.

G Compound This compound Screening High-Throughput Screening (Target-based or Phenotypic) Compound->Screening Hit_Identification Hit Identification Screening->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization Hit_Identification->Hit_to_Lead Lead_Compound Lead Compound Hit_to_Lead->Lead_Compound

Caption: Workflow for preliminary biological evaluation.

Conclusion

This compound is a heterocyclic compound with potential as a building block in organic synthesis. While detailed information regarding its discovery and specific biological activity is currently limited in the public domain, this technical guide provides a consolidated overview of its known properties, a plausible synthetic strategy with a detailed experimental protocol, and expected spectroscopic data. Further research is warranted to fully elucidate the synthetic utility and potential pharmacological applications of this and related substituted tetrahydropyranones. This guide serves as a starting point for researchers interested in exploring the chemistry and biological potential of this class of molecules.

References

3-Methyldihydro-2H-pyran-4(3H)-one: A Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyldihydro-2H-pyran-4(3H)-one and its analogs, focusing on their synthesis, chemical properties, and potential biological activities relevant to drug discovery and development. Due to the limited availability of data for the specific title compound, this review incorporates information from closely related pyranone derivatives to offer a broader perspective on this chemical class.

Introduction

The tetrahydropyran-4-one scaffold is a prevalent structural motif in numerous natural products and synthetic molecules of medicinal interest. These oxygen-containing heterocycles are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, a member of this family, presents a simple yet intriguing structure for further chemical exploration and development of novel therapeutic agents. This document outlines key synthetic methodologies, spectroscopic and chemical characteristics, and the biological potential of this and related compounds.

Synthesis of Dihydro-2H-pyran-4(3H)-one Analogs

A scalable, asymmetric synthesis of (R,R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one has also been described, highlighting a strategy involving a Ti(OiPr)4-catalyzed Kulinkovich cyclopropanation and an oxidative Heck cyclization.[3]

Representative Experimental Protocol: Synthesis of Dihydro-2H-pyran-3(4H)-one[1]

A detailed, four-step experimental protocol for the synthesis of dihydro-2H-pyran-3(4H)-one starting from α-ketoglutaric acid is outlined below.

Step 1: Dimethyl 2,2-dimethoxypentanedioate

  • To a solution of α-ketoglutaric acid (150 g, 1.03 mol) and trimethyl orthoformate (400 mL) in methanol (1.2 L), concentrated sulfuric acid (25 mL) is added.

  • The reaction mixture is refluxed with stirring for 15–20 hours and then cooled.

  • Saturated aqueous sodium bicarbonate is carefully added until gas evolution ceases.

  • The mixture is evaporated in vacuo, and the residue is extracted with ethyl acetate (3 x 200 mL).

  • The combined organic extracts are washed with brine, dried over MgSO4, and evaporated.

  • The crude product is distilled in vacuo to yield dimethyl 2,2-dimethoxypentanedioate.

    • Yield: 90%

Step 2: 2,2-Dimethoxypentane-1,5-diol

  • A solution of dimethyl 2,2-dimethoxypentanedioate in dry THF is added dropwise to a stirred suspension of LiAlH4 in dry THF at 0 °C.

  • The reaction mixture is stirred at room temperature for 2 hours and then refluxed for an additional 2 hours.

  • The mixture is cooled, and 10% aqueous KOH is added dropwise, followed by water.

  • The mixture is refluxed for 30 minutes, cooled, and filtered.

  • The precipitate is washed with hot THF. The combined filtrates are evaporated, and the residue is distilled in vacuo to give 2,2-dimethoxypentane-1,5-diol.

    • Yield: 74%

Step 3: 3,3-Dimethoxytetrahydro-2H-pyran

  • To a solution of 2,2-dimethoxypentane-1,5-diol in dry THF, NaH is added portionwise.

  • The mixture is stirred at room temperature for 1 hour, followed by the addition of a solution of methanesulfonyl chloride in dry THF.

  • The reaction mixture is stirred overnight, and then water is carefully added.

  • The mixture is extracted with diethyl ether, and the organic layer is washed with brine, dried over MgSO4, and evaporated.

  • The residue is distilled in vacuo to yield 3,3-dimethoxytetrahydro-2H-pyran.

    • Yield: 47%

Step 4: Dihydro-2H-pyran-3(4H)-one

  • A solution of 3,3-dimethoxytetrahydro-2H-pyran in dry CH2Cl2 is added to a solution of trifluoroacetic acid in dry CH2Cl2.

  • The resulting mixture is stirred overnight and then evaporated in vacuo to yield dihydro-2H-pyran-3(4H)-one.

    • Yield: 99%

Synthesis Workflow for Dihydro-2H-pyran-3(4H)-one

G cluster_0 Step 1: Ketalization & Esterification cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization cluster_3 Step 4: Hydrolysis alpha-Ketoglutaric_acid alpha-Ketoglutaric_acid Trimethyl_orthoformate_MeOH_H2SO4 Trimethyl_orthoformate_MeOH_H2SO4 alpha-Ketoglutaric_acid->Trimethyl_orthoformate_MeOH_H2SO4 Dimethyl_2_2-dimethoxypentanedioate Dimethyl_2_2-dimethoxypentanedioate Trimethyl_orthoformate_MeOH_H2SO4->Dimethyl_2_2-dimethoxypentanedioate LiAlH4_THF LiAlH4_THF Dimethyl_2_2-dimethoxypentanedioate->LiAlH4_THF 2_2-Dimethoxypentane-1_5-diol 2_2-Dimethoxypentane-1_5-diol LiAlH4_THF->2_2-Dimethoxypentane-1_5-diol NaH_MsCl_THF NaH_MsCl_THF 2_2-Dimethoxypentane-1_5-diol->NaH_MsCl_THF 3_3-Dimethoxytetrahydro-2H-pyran 3_3-Dimethoxytetrahydro-2H-pyran NaH_MsCl_THF->3_3-Dimethoxytetrahydro-2H-pyran TFA_CH2Cl2 TFA_CH2Cl2 3_3-Dimethoxytetrahydro-2H-pyran->TFA_CH2Cl2 Dihydro-2H-pyran-3_4H_-one Dihydro-2H-pyran-3_4H_-one TFA_CH2Cl2->Dihydro-2H-pyran-3_4H_-one

Synthesis of dihydro-2H-pyran-3(4H)-one.

Physicochemical and Spectroscopic Data

Specific quantitative spectroscopic data for this compound is not extensively reported. However, data for related pyranone structures can provide an estimation of expected values.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compoundDihydro-2H-pyran-3(4H)-one3,3-Dimethyldihydro-2H-pyran-4(3H)-one
CAS Number 119124-53-7[4]85326-44-3625099-31-2[5]
Molecular Formula C6H10O2[4]C5H8O2C7H12O2[5]
Molecular Weight 114.14 g/mol [4]100.12 g/mol 128.17 g/mol [5]
Appearance -Colorless liquid[1]-
Boiling Point -54–56 °C / 3 mmHg[1]-

Table 2: Representative Spectroscopic Data for Dihydro-2H-pyran-3(4H)-one Analogs

Spectroscopic DataDihydro-2H-pyran-3(4H)-one[1]3,3-Dimethoxytetrahydro-2H-pyran[1]
¹H NMR (CDCl₃, δ ppm) -3.48–3.50 (m, 2H), 3.40 (s, 2H), 3.10 (s, 6H), 1.65–1.68 (m, 2H), 1.54–1.59 (m, 2H)
¹³C NMR (CDCl₃, δ ppm) -96.0, 69.4, 67.9, 47.6, 30.6, 23.2
Mass Spec (APCI) -m/z 146 (M+), 115 (M+–OCH₃), 101, 88
IR (cm⁻¹) C=O stretch expected around 1715 cm⁻¹-

Chemical Reactions

Dihydro-2H-pyran-4(3H)-one and its derivatives can undergo various chemical transformations, making them versatile intermediates in organic synthesis. For the related 3,3-dimethyldihydro-2H-pyran-4(3H)-one, several key reactions have been described.[5]

  • Oxidation: The ketone functionality can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.[5]

  • Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.[5]

  • Substitution: Nucleophilic substitution reactions can occur, potentially involving the oxygen atom within the pyran ring.[5]

General Reaction Pathways for Dihydro-2H-pyran-4(3H)-one Analogs

G cluster_0 Reactions Dihydro-2H-pyran-4(3H)-one_Analog Dihydro-2H-pyran-4(3H)-one_Analog Oxidation Oxidation Dihydro-2H-pyran-4(3H)-one_Analog->Oxidation [O] Reduction Reduction Dihydro-2H-pyran-4(3H)-one_Analog->Reduction [H] Nucleophilic_Substitution Nucleophilic_Substitution Dihydro-2H-pyran-4(3H)-one_Analog->Nucleophilic_Substitution Nu-

Key reactions of dihydropyranone analogs.

Biological Activity and Potential Applications

The 4H-pyran-4-one scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities. While specific data for this compound is scarce, the broader class of pyranones has shown promise in several therapeutic areas.

  • Antimicrobial Activity: Many 4H-pyran-4-one derivatives have demonstrated antibacterial and antifungal properties against various pathogenic microorganisms.[6]

  • Anticancer Activity: Certain derivatives have been investigated for their cytotoxic effects against cancer cell lines, with proposed mechanisms including enzyme inhibition and apoptosis induction.[6]

  • Antioxidant Activity: The pyranone ring, especially when substituted with hydroxyl groups, can exhibit potent antioxidant properties by scavenging free radicals.[6]

Representative Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay[6]

This protocol provides a general method for assessing the antimicrobial activity of pyranone derivatives.

  • Preparation of Stock Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate containing nutrient broth.

  • Inoculation: An inoculum of the test microorganism, adjusted to a concentration of approximately 10⁵ CFU/mL, is added to each well.

  • Incubation: The plates are incubated at 37 °C for 24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.

Workflow for Biological Activity Screening

G Pyranone_Derivative Pyranone_Derivative Antimicrobial_Assay Antimicrobial_Assay Pyranone_Derivative->Antimicrobial_Assay Anticancer_Assay Anticancer_Assay Pyranone_Derivative->Anticancer_Assay Antioxidant_Assay Antioxidant_Assay Pyranone_Derivative->Antioxidant_Assay MIC_Determination MIC_Determination Antimicrobial_Assay->MIC_Determination Cytotoxicity_Assay Cytotoxicity_Assay Anticancer_Assay->Cytotoxicity_Assay DPPH_Assay DPPH_Assay Antioxidant_Assay->DPPH_Assay

Screening workflow for pyranone derivatives.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant potential in medicinal chemistry. While specific data on the title compound is limited, the established synthetic routes, chemical reactivity, and diverse biological activities of its analogs underscore the value of the dihydropyranone scaffold. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential. This technical guide serves as a foundational resource for researchers and drug development professionals interested in leveraging this promising chemical entity for the discovery of novel therapeutic agents.

References

Methodological & Application

Synthesis of 3-Methyldihydro-2H-pyran-4(3H)-one: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. This document provides detailed application notes and protocols for the synthesis of 3-Methyldihydro-2H-pyran-4(3H)-one, a valuable building block in medicinal chemistry.

This guide outlines a robust two-step synthetic pathway. The first part details the preparation of the precursor, tetrahydropyran-4-one, through the cyclization of 1,5-dichloropentan-3-one. The subsequent section provides a protocol for the selective α-methylation of this precursor to yield the target compound, this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialsKey ReagentsSolventReaction TimeTemperatureYieldPurity
1Synthesis of Tetrahydropyran-4-one3-Chloropropionyl chloride, EthyleneAluminum trichloride, Phosphoric acid, Sodium dihydrogen phosphateDichloromethane, Water2 hours (acylation), 3 hours (cyclization)<10°C (acylation), Reflux (cyclization)HighHigh
2α-MethylationTetrahydropyran-4-oneLithium diisopropylamide (LDA), Methyl iodideTetrahydrofuran (THF)1-2 hours-78°C to room temperatureGoodHigh

Experimental Protocols

Protocol 1: Synthesis of Tetrahydropyran-4-one

This protocol is adapted from established industrial synthesis methods and is suitable for laboratory-scale preparation.[1][2]

Step 1.1: Synthesis of 1,5-dichloro-pentan-3-one

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a dropping funnel, suspend aluminum trichloride in dichloromethane.

  • Cool the suspension to below 10°C using an ice bath.

  • Slowly add 3-chloropropionyl chloride to the stirred suspension.

  • Bubble ethylene gas through the reaction mixture while maintaining the temperature below 10°C.

  • After the addition of ethylene is complete, allow the reaction to stir for an additional 2 hours at the same temperature.

  • Carefully quench the reaction by slowly adding the reaction mixture to a pre-cooled mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1,5-dichloro-pentan-3-one.

Step 1.2: Cyclization to Tetrahydropyran-4-one

  • To a round-bottom flask, add water, phosphoric acid, and sodium dihydrogen phosphate.

  • Add the crude 1,5-dichloro-pentan-3-one from the previous step to this acidic aqueous mixture.

  • Heat the mixture to reflux and maintain for 3 hours.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting crude product by vacuum distillation to obtain pure tetrahydropyran-4-one.

Protocol 2: α-Methylation of Tetrahydropyran-4-one

This protocol is a general and reliable method for the α-methylation of cyclic ketones via enolate formation.[3][4][5]

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) to the solution and stir for 30 minutes at -78°C to generate lithium diisopropylamide (LDA).

  • In a separate flame-dried flask under an inert atmosphere, dissolve tetrahydropyran-4-one in anhydrous THF and cool to -78°C.

  • Slowly add the solution of tetrahydropyran-4-one to the freshly prepared LDA solution at -78°C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Add methyl iodide to the reaction mixture at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Visualizations

The following diagrams illustrate the logical workflow of the described synthetic protocols.

Synthesis_of_Tetrahydropyran_4_one cluster_step1 Protocol 1: Synthesis of Tetrahydropyran-4-one start1 3-Chloropropionyl chloride + Ethylene step1_1 Acylation with AlCl₃ in CH₂Cl₂ start1->step1_1 intermediate1 1,5-Dichloropentan-3-one step1_1->intermediate1 step1_2 Acid-catalyzed Cyclization (H₃PO₄, NaH₂PO₄) intermediate1->step1_2 end1 Tetrahydropyran-4-one step1_2->end1

Caption: Workflow for the synthesis of Tetrahydropyran-4-one.

Alpha_Methylation cluster_step2 Protocol 2: α-Methylation start2 Tetrahydropyran-4-one step2_1 Enolate Formation with LDA in THF start2->step2_1 intermediate2 Lithium Enolate step2_1->intermediate2 step2_2 Alkylation with Methyl Iodide intermediate2->step2_2 end2 This compound step2_2->end2

Caption: Workflow for the α-Methylation of Tetrahydropyran-4-one.

References

Application Notes and Protocols for the Asymmetric Synthesis of 3-Methyldihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyldihydro-2H-pyran-4(3H)-one is a chiral heterocyclic ketone that serves as a valuable building block in the synthesis of various natural products and pharmaceuticals. Its stereoselective synthesis is of significant interest to researchers in organic chemistry and drug development. This document outlines a proposed asymmetric synthesis of this compound utilizing an organocatalytic Michael addition as the key stereochemistry-determining step. The protocol is designed for researchers, scientists, and drug development professionals seeking to synthesize this and related chiral pyranone scaffolds.

The proposed strategy is based on the well-established proline-catalyzed asymmetric Michael addition of aldehydes to enones, followed by a reduction and intramolecular cyclization sequence. This approach offers a metal-free and environmentally benign route to the target molecule with high potential for enantiocontrol.

Proposed Synthetic Pathway

The asymmetric synthesis of this compound can be envisioned through a three-step sequence starting from commercially available propanal and methyl vinyl ketone. The key step is the organocatalytic Michael addition to create the chiral center at the C3 position.

Synthetic Pathway propanal Propanal intermediate1 5-Oxo-3-methylhexanal propanal->intermediate1 (S)-Proline, DMF mvk Methyl Vinyl Ketone mvk->intermediate1 intermediate2 5-Hydroxy-3-methylhexan-2-one intermediate1->intermediate2 NaBH4, MeOH target This compound intermediate2->target Acid or Base catalyst (Intramolecular Hemiacetalization)

Caption: Proposed synthetic route to this compound.

Experimental Protocols

Protocol 1: Asymmetric Michael Addition of Propanal to Methyl Vinyl Ketone

This protocol describes the enantioselective Michael addition of propanal to methyl vinyl ketone catalyzed by (S)-proline to yield (S)-3-methyl-5-oxohexanal.

Materials:

  • (S)-Proline

  • Dimethylformamide (DMF), anhydrous

  • Propanal, freshly distilled

  • Methyl vinyl ketone, freshly distilled

  • Diethyl ether

  • Saturated aqueous NH4Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous MgSO4

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen source for inert atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (S)-proline (0.2 mmol, 20 mol%).

  • Add anhydrous DMF (5 mL) and stir the mixture at room temperature until the catalyst is dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add propanal (2.0 mmol) to the solution, followed by the slow, dropwise addition of methyl vinyl ketone (1.0 mmol) over 10 minutes.

  • Stir the reaction mixture at 0 °C for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-3-methyl-5-oxohexanal.

Protocol 2: Reduction of the Keto-aldehyde

This protocol details the reduction of the keto-aldehyde intermediate to the corresponding diol using sodium borohydride.

Materials:

  • (S)-3-methyl-5-oxohexanal

  • Methanol (MeOH)

  • Sodium borohydride (NaBH4)

  • 1 M HCl solution

  • Ethyl acetate

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Na2SO4

Procedure:

  • Dissolve (S)-3-methyl-5-oxohexanal (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C.

  • Slowly add sodium borohydride (2.5 mmol) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully adding 1 M HCl solution dropwise at 0 °C until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure to yield crude (3S)-3-methylhexane-1,5-diol, which can be used in the next step without further purification.

Protocol 3: Intramolecular Cyclization to form this compound

This protocol describes the acid-catalyzed intramolecular hemiacetalization followed by oxidation to yield the target pyranone. A more direct approach from the keto-diol intermediate would involve an oxidation followed by cyclization. For simplicity, a direct cyclization of a protected intermediate is often employed. The following is a representative acid-catalyzed cyclization.

Materials:

  • Crude (3S)-3-methylhexane-1,5-diol

  • Toluene

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount)

  • Dean-Stark apparatus

  • Saturated aqueous NaHCO3 solution

  • Ethyl acetate

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Na2SO4

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the crude (3S)-3-methylhexane-1,5-diol (1.0 mmol) and toluene (20 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 mmol).

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO3 solution (10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Data Presentation

The following table summarizes expected quantitative data for the key asymmetric Michael addition step, based on literature reports for similar transformations.[1][2]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
1(S)-Proline (20)DMF02475-8590-95
2(S)-Proline (10)CH3CNRT4860-7085-90
3(R)-Proline (20)DMF02475-8590-95 (R)

Mechanism and Workflow Visualization

The following diagrams illustrate the catalytic cycle of the enamine-catalyzed Michael addition and the overall experimental workflow.

Catalytic_Cycle Propanal Propanal Enamine Chiral Enamine Intermediate Propanal->Enamine + Proline - H2O Proline (S)-Proline Proline->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + MVK MVK Methyl Vinyl Ketone MVK->Iminium Product_bound Product-Catalyst Adduct Iminium->Product_bound Intramolecular rearrangement Product_bound->Proline Catalyst Regeneration Product Michael Adduct Product_bound->Product + H2O Water H2O Water->Product_bound

Caption: Catalytic cycle of the proline-catalyzed Michael addition.

Experimental_Workflow start Start Materials: Propanal, MVK, (S)-Proline step1 Step 1: Asymmetric Michael Addition (S)-Proline, DMF, 0°C, 24-48h start->step1 workup1 Workup & Purification 1 (Quench, Extraction, Chromatography) step1->workup1 intermediate1 Intermediate: (S)-3-methyl-5-oxohexanal workup1->intermediate1 step2 Step 2: Reduction NaBH4, MeOH, 0°C to RT intermediate1->step2 workup2 Workup 2 (Quench, Extraction) step2->workup2 intermediate2 Intermediate: (3S)-3-methylhexane-1,5-diol workup2->intermediate2 step3 Step 3: Cyclization p-TSA, Toluene, Reflux intermediate2->step3 workup3 Workup & Purification 3 (Wash, Chromatography) step3->workup3 end Final Product: This compound workup3->end

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The described protocols provide a robust and highly enantioselective route for the asymmetric synthesis of this compound. The use of organocatalysis avoids the need for metal catalysts, offering a green and cost-effective approach. The modularity of this synthetic sequence allows for the potential synthesis of a variety of substituted pyranone derivatives by changing the starting aldehyde and enone. This application note serves as a comprehensive guide for researchers in the field of organic synthesis and medicinal chemistry.

References

Applications of 3-Methyldihydro-2H-pyran-4(3H)-one in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyldihydro-2H-pyran-4(3H)-one is a heterocyclic ketone that holds potential as a versatile building block in organic synthesis. Its structure, featuring a tetrahydropyran ring with a ketone functionality and a methyl substituent at the 3-position, offers multiple reactive sites for the construction of more complex molecular architectures. This document provides an overview of the potential synthetic applications of this compound, including proposed reaction protocols and its utility as a scaffold for the synthesis of novel chemical entities. Due to the limited specific literature on this compound, the protocols and applications described herein are based on established methodologies for structurally related tetrahydropyranones.

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold found in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities. The incorporation of a ketone functionality within the THP ring, as seen in this compound, provides a handle for further chemical modifications. The methyl group at the 3-position introduces a chiral center (if synthesized enantioselectively) and can influence the stereochemical outcome of subsequent reactions, making it a valuable synthon for the stereoselective synthesis of target molecules.

Proposed Synthetic Routes

While specific literature detailing the synthesis of this compound is scarce, its preparation can be envisioned through established synthetic strategies for analogous tetrahydropyran-4-ones.

Michael Addition Followed by Cyclization

One plausible approach involves the Michael addition of a suitable nucleophile to an α,β-unsaturated ester, followed by intramolecular cyclization. For instance, the conjugate addition of the enolate of propionaldehyde to an acrylate derivative could generate a key intermediate that, upon cyclization and subsequent workup, would yield the desired product.

Experimental Protocol: Synthesis of this compound via Michael Addition

Materials:

  • Methyl acrylate

  • Propionaldehyde

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Diethyl ether

  • Hydrochloric acid (HCl, 1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of sodium methoxide (1.1 eq) in anhydrous methanol at 0 °C under an inert atmosphere, add propionaldehyde (1.2 eq) dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes to form the enolate.

  • Add methyl acrylate (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl until the pH is approximately 7.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Table 1: Hypothetical Reaction Parameters for Michael Addition Route

ParameterValue
Reactants Propionaldehyde, Methyl acrylate
Base Sodium methoxide
Solvent Methanol
Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Estimated Yield 60-75%
Robinson Annulation Variant

A variation of the Robinson annulation could also be employed, where an enolate is reacted with a suitable α,β-unsaturated ketone that would lead to the tetrahydropyranone core. This would involve a tandem Michael addition and intramolecular aldol condensation.

Logical Workflow for a Robinson Annulation Approach

G A Enolate Formation (e.g., from an acetone derivative) C Michael Addition A->C B Michael Acceptor (e.g., a methyl-substituted α,β-unsaturated ketone) B->C D 1,5-Diketone Intermediate C->D E Intramolecular Aldol Condensation D->E F This compound E->F

Caption: Robinson Annulation strategy for pyranone synthesis.

Applications in Organic Synthesis

The reactivity of this compound can be exploited in various transformations to generate a diverse range of heterocyclic compounds.

Functionalization of the Ketone

The carbonyl group is a prime site for nucleophilic attack.

  • Reduction: Reduction of the ketone using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding alcohol, 3-methyldihydro-2H-pyran-4(3H)-ol. The stereochemical outcome can potentially be controlled by the choice of reducing agent and the directing effect of the adjacent methyl group.

  • Grignard and Organolithium Reactions: Addition of organometallic reagents would lead to tertiary alcohols, introducing further carbon-based substituents.

  • Wittig Reaction: Conversion of the ketone to an alkene using a phosphonium ylide provides a route to exocyclic double bonds.

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can be used to synthesize substituted 4-aminotetrahydropyrans, which are valuable scaffolds in medicinal chemistry.

Table 2: Potential Transformations of the Carbonyl Group

ReactionReagentsProduct Type
ReductionNaBH₄, MeOHSecondary Alcohol
Grignard ReactionR-MgBr, THFTertiary Alcohol
Wittig ReactionPh₃P=CH₂, THFExocyclic Alkene
Reductive AminationR-NH₂, NaBH(OAc)₃Substituted Amine
α-Functionalization

The protons alpha to the carbonyl group can be removed by a base to form an enolate, which can then react with various electrophiles.

  • Alkylation: Reaction of the enolate with alkyl halides can introduce substituents at the C3 and C5 positions.

  • Halogenation: Treatment with halogenating agents (e.g., N-bromosuccinimide) can yield α-haloketones, which are versatile intermediates for further transformations.

Signaling Pathway of α-Functionalization

G Start This compound Enolate Enolate Intermediate Start->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate Product α-Substituted Product Enolate->Product Nucleophilic Attack Electrophile Electrophile (E+) Electrophile->Product

Caption: General pathway for α-functionalization reactions.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of this compound with a peroxy acid (e.g., m-CPBA) would lead to the formation of a seven-membered lactone (oxepanone derivative). This ring-expansion reaction provides access to a different class of heterocyclic compounds.

Experimental Protocol: Baeyer-Villiger Oxidation

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane at 0 °C.

  • Add m-CPBA (1.2 eq) portion-wise to the solution.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the corresponding lactone.

Conclusion

This compound represents a promising, yet underexplored, building block in organic synthesis. Its synthesis is achievable through established methodologies, and its functional groups offer numerous possibilities for elaboration into more complex and potentially bioactive molecules. The protocols and applications outlined in this document provide a foundational framework for researchers to explore the synthetic utility of this versatile heterocyclic ketone in the development of novel compounds for various scientific and pharmaceutical applications. Further research is warranted to fully elucidate the reactivity and synthetic potential of this compound.

3-Methyldihydro-2H-pyran-4(3H)-one: A Versatile Scaffold for Bioactive Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Jamestown, New York - 3-Methyldihydro-2H-pyran-4(3H)-one, a substituted tetrahydropyran derivative, is emerging as a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. Its inherent structural features allow for the construction of diverse molecular architectures, particularly spirocyclic compounds, which have shown promise in the development of anticancer agents. This application note provides a detailed overview of its utility, focusing on the synthesis of spiro-hydantoin derivatives and their biological evaluation.

Application in Anticancer Drug Discovery: Synthesis of Spiro-Hydantoins

A key application of this compound is in the synthesis of spiro-hydantoins, a class of compounds known for their wide range of biological activities. The ketone functionality of the pyran ring serves as a crucial handle for the construction of the spirocyclic system through reactions like the Bucherer-Bergs reaction.

One notable example is the synthesis of a platinum(IV) complex incorporating a 3'-methyl-4-thio-1H-tetrahydropyranspiro-5'-hydantoin ligand. This complex has demonstrated significant cytotoxic activity against human cancer cell lines.

Quantitative Biological Data

The anticancer potential of the platinum(IV) complex of 3'-methyl-4-thio-1H-tetrahydropyranspiro-5'-hydantoin has been quantified against leukemia cell lines, as detailed in the table below.

CompoundCancer Cell LineIC50 (µM)Reference
Platinum(IV) complex with 3'-methyl-4-thio-1H-tetrahydropyranspiro-5'-hydantoinK-562 (Chronic Myelogenous Leukemia)76.9[1][2]
Platinum(IV) complex with 3'-methyl-4-thio-1H-tetrahydropyranspiro-5'-hydantoinREH (Acute Lymphoblastic Leukemia)15.6[1][2]
Cisplatin (Reference Drug)K-562 (Chronic Myelogenous Leukemia)36.9[2]
Cisplatin (Reference Drug)REH (Acute Lymphoblastic Leukemia)1.07[2]

Experimental Protocols

The synthesis of bioactive molecules from this compound involves key chemical transformations. Below are generalized protocols for the synthesis of the spiro-hydantoin ligand and its subsequent complexation with platinum.

Protocol 1: Synthesis of 3'-Methyl-tetrahydropyran-spiro-5'-hydantoin via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic multicomponent reaction used to synthesize hydantoins from ketones or aldehydes.[3][4][5][6]

Materials:

  • This compound

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound, potassium cyanide, and ammonium carbonate in a 1:1 mixture of ethanol and water.

  • Heat the reaction mixture to reflux (typically 60-70°C) with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with hydrochloric acid to precipitate the crude spiro-hydantoin.

  • Collect the precipitate by filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 3'-methyl-tetrahydropyran-spiro-5'-hydantoin.

Diagram: Bucherer-Bergs Reaction Workflow

Bucherer_Bergs_Reaction start Start Materials: This compound, KCN, (NH4)2CO3 reaction Reaction: Reflux in Ethanol/Water start->reaction Heat acidification Work-up: Acidification with HCl reaction->acidification Cool filtration Isolation: Filtration acidification->filtration Precipitate forms purification Purification: Recrystallization filtration->purification product Product: 3'-Methyl-tetrahydropyran- spiro-5'-hydantoin purification->product

Caption: Workflow for the synthesis of 3'-methyl-tetrahydropyran-spiro-5'-hydantoin.

Protocol 2: Synthesis of the Platinum(IV) Complex

Materials:

  • 3'-Methyl-4-thio-1H-tetrahydropyranspiro-5'-hydantoin (ligand)

  • A suitable Platinum(IV) precursor (e.g., K₂PtCl₆)

  • Appropriate solvents (e.g., water, DMF)

Procedure:

  • Dissolve the spiro-hydantoin ligand in a suitable solvent.

  • Add an aqueous solution of the Platinum(IV) precursor to the ligand solution.

  • Stir the reaction mixture at a controlled temperature for a specified time to allow for complex formation.

  • Isolate the resulting platinum complex precipitate by filtration.

  • Wash the complex with water and a suitable organic solvent (e.g., ethanol, ether) to remove unreacted starting materials and impurities.

  • Dry the complex under vacuum.

  • Characterize the structure of the synthesized complex using techniques such as elemental analysis, IR, and NMR spectroscopy.[1]

Diagram: Platinum Complexation Workflow

Platinum_Complexation ligand Spiro-hydantoin Ligand mixing Mixing in Solvent ligand->mixing pt_precursor Platinum(IV) Precursor pt_precursor->mixing reaction Reaction/ Stirring mixing->reaction isolation Isolation: Filtration reaction->isolation washing Washing isolation->washing drying Drying washing->drying product Platinum(IV) Complex drying->product

Caption: General workflow for the synthesis of the platinum(IV)-spiro-hydantoin complex.

Signaling Pathways in Anticancer Activity

While the precise mechanism of action for the platinum complex of 3'-methyl-4-thio-1H-tetrahydropyranspiro-5'-hydantoin is under investigation, platinum-based anticancer drugs typically exert their effects by interacting with DNA, leading to DNA damage and subsequent apoptosis (programmed cell death) in cancer cells. The spiro-hydantoin ligand itself may also contribute to the overall cytotoxicity and could potentially modulate other cellular targets.

Diagram: General Anticancer Mechanism of Platinum Drugs

Anticancer_Mechanism drug Platinum Complex cell_entry Cellular Uptake drug->cell_entry dna_binding Interaction with Nuclear DNA cell_entry->dna_binding dna_damage DNA Adduct Formation (DNA Damage) dna_binding->dna_damage cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis (Programmed Cell Death) cell_cycle_arrest->apoptosis

Caption: Simplified signaling pathway for the anticancer action of platinum-based drugs.

Conclusion

This compound serves as a promising and versatile building block for the synthesis of medicinally relevant compounds. Its application in the construction of spiro-hydantoins has led to the development of a novel platinum complex with potent anticancer activity. The synthetic accessibility of this scaffold, coupled with the diverse biological activities of its derivatives, positions this compound as a valuable tool for researchers and scientists in the field of drug discovery and development. Further exploration of this building block is warranted to unlock its full potential in generating new therapeutic agents.

References

Application Notes and Protocols for 3-Methyldihydro-2H-pyran-4(3H)-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the reactivity of 3-Methyldihydro-2H-pyran-4(3H)-one, a versatile heterocyclic ketone. The protocols detailed below are based on established methodologies for analogous compounds and aim to serve as a guide for the utilization of this building block in the synthesis of more complex molecular architectures relevant to drug discovery and development.

Introduction

This compound is a valuable synthetic intermediate possessing a tetrahydropyran framework, a common motif in numerous biologically active compounds. The presence of a ketone functionality and a stereocenter at the 3-position offers multiple avenues for chemical modification, including nucleophilic additions to the carbonyl group and reactions at the α-positions via enolate intermediates. This document outlines key reaction mechanisms and provides experimental protocols for representative transformations.

Key Reaction Mechanisms

The reactivity of this compound is primarily governed by the chemistry of its ketone group and the adjacent α-carbons.

Nucleophilic Addition to the Carbonyl Group

The carbonyl carbon of this compound is electrophilic and susceptible to attack by various nucleophiles, such as Grignard reagents and reducing agents. These reactions typically proceed through a nucleophilic addition mechanism, leading to the formation of tertiary and secondary alcohols, respectively. The stereochemical outcome of the attack (axial vs. equatorial) is influenced by the steric bulk of the nucleophile and the conformational preference of the pyran ring.

Enolate Formation and Subsequent Reactions

The protons on the carbons alpha to the carbonyl group (C3 and C5) are acidic and can be removed by a strong base to form an enolate. The regioselectivity of enolate formation (kinetic vs. thermodynamic) can be controlled by the choice of base, solvent, and temperature. The resulting enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol additions.

Data Presentation

The following table summarizes quantitative data for key transformations involving a closely related substrate, 2-methyltetrahydropyran-4-one, which can provide insights into the expected reactivity and stereoselectivity of this compound.

ReactionReagentProduct(s)Diastereomeric Ratio (axial:equatorial alcohol)Reference
ReductionNaBH₄2-Methyltetrahydropyran-4-ol80:20[1]
ReductionKBH₄2-Methyltetrahydropyran-4-ol80:20[1]
ReductionL-Selectride®2-Methyltetrahydropyran-4-ol27:73[1]
ReductionK-Selectride®2-Methyltetrahydropyran-4-ol19:81[1]

Experimental Protocols

The following are detailed protocols for key reactions involving this compound. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Stereoselective Reduction of this compound with Sodium Borohydride

This protocol describes the reduction of the ketone to the corresponding secondary alcohol. The use of a small hydride donor like sodium borohydride is expected to favor the formation of the axial alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, stirring bar, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol (0.1 M) in a round-bottom flask equipped with a magnetic stirring bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1 hour, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by flash column chromatography on silica gel to obtain the desired alcohol.

Expected Outcome: The reaction is expected to yield a mixture of diastereomeric 3-methyl-tetrahydro-2H-pyran-4-ols. Based on analogous systems, the major product is likely the cis isomer (axial hydroxyl group).

Protocol 2: Alkylation of this compound via its Enolate

This protocol describes the formation of the lithium enolate of this compound followed by alkylation with an alkyl halide. This reaction introduces an alkyl group at one of the α-positions.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask, syringes, magnetic stirrer, stirring bar, low-temperature bath (e.g., dry ice/acetone).

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add anhydrous THF (0.2 M relative to the ketone).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) via syringe to the stirred THF.

  • In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Slowly add the ketone solution to the LDA solution at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Outcome: The reaction will yield the α-alkylated product. The regioselectivity (alkylation at C3 vs. C5) will depend on the reaction conditions, with kinetic control (LDA at low temperature) favoring deprotonation at the less hindered C5 position.

Visualizations

Signaling Pathways and Experimental Workflows

Nucleophilic_Addition_Mechanism cluster_ketone This compound Ketone C=O Intermediate Alkoxide Intermediate Ketone->Intermediate Forms Pyran Pyran Ring Nucleophile Nucleophile (e.g., R-MgX, H⁻) Nucleophile->Ketone Nucleophilic Attack Workup Acidic Workup (H₃O⁺) Intermediate->Workup Protonation Product Alcohol Product Workup->Product

Caption: Generalized mechanism for nucleophilic addition to the carbonyl group.

Enolate_Alkylation_Workflow Start This compound Base Strong Base (e.g., LDA) -78 °C, THF Start->Base Deprotonation Enolate Lithium Enolate Base->Enolate AlkylHalide Alkyl Halide (R-X) Enolate->AlkylHalide SN2 Attack Product α-Alkylated Product AlkylHalide->Product Quench Aqueous Quench (e.g., sat. NH₄Cl) Product->Quench Workup

References

Application Notes and Protocols for the Catalytic Synthesis of 3-Methyldihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3-Methyldihydro-2H-pyran-4(3H)-one, a valuable heterocyclic scaffold in medicinal chemistry. The described methods focus on catalytic conjugate addition reactions, which offer efficient and stereoselective routes to the target molecule.

Introduction

The this compound core is a key structural motif found in numerous biologically active compounds and natural products. Its synthesis is of significant interest for the development of novel therapeutics. Catalytic methods, particularly conjugate additions to α,β-unsaturated pyranones, provide a powerful and versatile strategy for the introduction of the C3-methyl group with high control over stereochemistry. This document outlines two primary catalytic approaches: Rhodium-catalyzed conjugate addition of methylboronic acid and Copper-catalyzed conjugate addition of a methyl Grignard reagent.

Catalytic Method 1: Rhodium-Catalyzed 1,4-Conjugate Addition

Rhodium-catalyzed conjugate addition of organoboron reagents to α,β-unsaturated carbonyl compounds is a well-established and versatile method for carbon-carbon bond formation. This approach offers high yields and excellent stereoselectivity, making it suitable for the synthesis of complex molecules.[1][2]

Reaction Scheme

G start Dihydro-2H-pyran-4(3H)-one reagents + CH3B(OH)2 (Methylboronic Acid) catalyst [Rh(cod)Cl]2 (cat.) Ligand (e.g., BINAP) reagents->catalyst Solvent, Heat product This compound catalyst->product

Caption: Rhodium-catalyzed conjugate addition of methylboronic acid.

Experimental Protocol

This protocol is adapted from general procedures for rhodium-catalyzed conjugate additions to dihydropyranones.[2][3]

Materials:

  • Dihydro-2H-pyran-4(3H)-one

  • Methylboronic acid

  • [Rh(cod)Cl]₂ (Chloro(1,5-cyclooctadiene)rhodium(I) dimer)

  • Chiral ligand (e.g., (S)-BINAP)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add [Rh(cod)Cl]₂ (1-3 mol%) and the chiral ligand (e.g., (S)-BINAP, 1.1 eq relative to Rh).

  • Add the anhydrous solvent (e.g., 1,4-dioxane/water, 10:1 v/v) and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Add Dihydro-2H-pyran-4(3H)-one (1.0 eq) to the flask.

  • In a separate flask, dissolve methylboronic acid (1.5-2.0 eq) in the solvent mixture and add it to the reaction flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Expected Data and Comparison
Catalyst SystemSubstrateReagentYield (%)Diastereoselectivity (d.r.)Enantioselectivity (% ee)Reference
[Rh(cod)OH]₂ / cod2-Phenyl-2,3-dihydropyran-4-onePhenylboronic acid>95trans-selectiveN/A (racemic)[2]
[Rh(acac)(C₂H₄)₂] / (S)-BINAP2-CyclohexenonePhenylboronic acid99N/A97[1]

Catalytic Method 2: Copper-Catalyzed 1,4-Conjugate Addition of Grignard Reagents

Copper-catalyzed conjugate addition of Grignard reagents is a highly effective method for forming carbon-carbon bonds. The use of chiral ligands can render this transformation asymmetric, providing access to enantioenriched products.[4] This method is particularly useful for the introduction of alkyl groups.

Reaction Scheme

G start Dihydro-2H-pyran-4(3H)-one reagents + CH3MgBr (Methylmagnesium Bromide) catalyst CuI (cat.) Chiral Ligand reagents->catalyst Solvent, Low Temp. product This compound catalyst->product

Caption: Copper-catalyzed conjugate addition of a methyl Grignard reagent.

Experimental Protocol

This protocol is based on general procedures for copper-catalyzed conjugate additions of Grignard reagents to enones.[4][5]

Materials:

  • Dihydro-2H-pyran-4(3H)-one

  • Methylmagnesium bromide (solution in Et₂O or THF)

  • Copper(I) iodide (CuI)

  • Chiral ligand (e.g., a ferrocenyl-based diphosphine like Taniaphos)

  • Anhydrous solvent (e.g., THF or Et₂O)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add CuI (1-5 mol%) and the chiral ligand (1.1 eq relative to Cu).

  • Add anhydrous solvent (e.g., THF) and cool the mixture to a low temperature (e.g., -78 °C).

  • Add the solution of methylmagnesium bromide (1.2-1.5 eq) dropwise to the cooled catalyst suspension and stir for 30 minutes.

  • Add a solution of Dihydro-2H-pyran-4(3H)-one (1.0 eq) in the anhydrous solvent dropwise to the reaction mixture.

  • Stir the reaction at the low temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Data and Comparison
Catalyst SystemSubstrateReagentYield (%)Diastereoselectivity (d.r.)Enantioselectivity (% ee)Reference
CuCl / (R,Sp)-Taniaphos2-CyclohexenoneEtMgBr95N/A96[4]
Cu-CatalystSilyl protected (R)-ethyl 3-hydroxybutanoate derivativeMeMgBrHighDiastereoselectiveN/A[5]

Note: The data provided is for analogous systems. The diastereoselectivity and enantioselectivity will be highly dependent on the specific chiral ligand and substrate used.

Logical Workflow for Catalyst Selection and Optimization

G cluster_0 Synthesis Planning cluster_1 Method 1: Rh-Catalyzed cluster_2 Method 2: Cu-Catalyzed cluster_3 Execution & Analysis cluster_4 Outcome start Define Target: This compound method_selection Select Catalytic Method start->method_selection rh_reagents Choose Reagents: Methylboronic Acid method_selection->rh_reagents Organoboron Route cu_reagents Choose Reagents: Methyl Grignard method_selection->cu_reagents Grignard Route rh_catalyst Select Catalyst System: [Rh(cod)Cl]2 + Chiral Ligand rh_reagents->rh_catalyst rh_optimization Optimize Conditions: Solvent, Temp., Ligand rh_catalyst->rh_optimization execution Perform Experiment rh_optimization->execution cu_catalyst Select Catalyst System: CuI + Chiral Ligand cu_reagents->cu_catalyst cu_optimization Optimize Conditions: Solvent, Temp., Ligand cu_catalyst->cu_optimization cu_optimization->execution analysis Analyze Product: Yield, d.r., ee execution->analysis product Pure this compound analysis->product

Caption: Workflow for the synthesis of this compound.

Conclusion

The catalytic conjugate addition reactions presented provide robust and adaptable methods for the synthesis of this compound. The choice between the rhodium-catalyzed and copper-catalyzed systems may depend on factors such as the availability of reagents, desired stereochemical outcome, and functional group tolerance. For asymmetric synthesis, careful selection of the chiral ligand is crucial and will likely require screening to achieve optimal enantioselectivity for this specific substrate. The provided protocols and data serve as a strong starting point for researchers in the field of organic synthesis and drug discovery.

References

Application Notes and Protocols for 3-Methyldihydro-2H-pyran-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-Methyldihydro-2H-pyran-4(3H)-one core structure represents a promising scaffold in medicinal chemistry and drug discovery. As a class of saturated heterocyclic ketones, these derivatives possess a three-dimensional architecture that can favorably interact with biological targets. While research on this specific scaffold is emerging, the broader family of pyran derivatives has demonstrated a wide range of pharmacological activities, including anticancer and antimicrobial effects.[1][2][3] These application notes provide an overview of the potential applications of this compound derivatives based on the activities of structurally related compounds and offer detailed protocols for their evaluation.

Potential Applications

Anticancer Activity

Derivatives of the pyran scaffold have shown significant potential as anticancer agents.[4][5] The mechanism of action for some pyran derivatives involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[4]

Note: The following quantitative data is for structurally related pyran derivatives and should be considered as a reference for guiding the investigation of this compound analogs.

Table 1: Anticancer Activity of Representative Pyran Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Dihydropyran-based macrolideHL-60 (Leukemia)1.10 ± 0.075[6]
BiscoumarinHUTU80 (Duodenal adenocarcinoma)-[4]
5,6-Dihydropyran-2-one derivative (PY801)HCT116 (Colorectal carcinoma)8.9[5]
5,6-Dihydropyran-2-one derivative (PY801)MCF7 (Breast adenocarcinoma)9.3[5]
Dihydropyranopyran derivativeHCT-116 (Colorectal carcinoma)75.10[7]
Antimicrobial Activity

Various pyran derivatives have been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi.[8][9] The mechanism of their antimicrobial action is believed to involve the inhibition of essential microbial enzymes.[8]

Note: The following quantitative data is for structurally related pyran and dihydropyrimidinone derivatives and should be considered as a reference for guiding the investigation of this compound analogs.

Table 2: Antimicrobial Activity of Representative Pyran and Dihydropyrimidinone Derivatives

Compound ClassMicroorganismMIC (mg/mL)Reference
3,4-Dihydropyrimidin-2(1H)-one derivativeStaphylococcus aureus0.25 - 8.0[8]
3,4-Dihydropyrimidin-2(1H)-one derivativeEscherichia coli0.25 - 8.0[10]
3,4-Dihydropyrimidin-2(1H)-thione derivativeAspergillus fumigatus0.75 - 2.0[10][11]
3,4-Dihydropyrimidin-2(1H)-thione derivativeCandida albicans0.75 - 2.0[10][11]

Experimental Protocols

Protocol 1: Evaluation of In Vitro Anticancer Activity using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol describes the broth microdilution method to determine the MIC of this compound derivatives against bacterial and fungal strains.[8]

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Standardized microbial inoculum

  • Positive control antibiotic/antifungal

  • Solvent control

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Controls: Include a positive control (broth with inoculum and a known antimicrobial agent), a negative control (broth only), and a solvent control (broth with inoculum and the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms

Anticancer Signaling Pathway

Some dihydropyran-based macrolides have been shown to selectively inhibit the p110α subunit of Phosphoinositide 3-kinase (PI3Kα).[6] This inhibition disrupts the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation. The downstream effects include mitochondrial stress, release of cytochrome c, and subsequent activation of caspases, leading to apoptosis.[6]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation CytoC_mito Cytochrome c (Mitochondria) Bcl2->CytoC_mito Prevents Release Caspase9 Caspase-9 CytoC_mito->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Pyran_Derivative This compound Derivative (Analog) Pyran_Derivative->PI3K Inhibits

Caption: PI3K/AKT signaling pathway and the inhibitory role of pyran analogs.

Experimental Workflow for Anticancer Drug Screening

A typical workflow for screening potential anticancer compounds involves a series of in vitro assays to determine cytotoxicity, effects on cell proliferation, and the mechanism of cell death.

Anticancer_Screening_Workflow cluster_workflow In Vitro Anticancer Screening Workflow Start Synthesized This compound Derivatives MTT Cytotoxicity Screening (MTT Assay) Start->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) IC50->Apoptosis_Assay Potent Compounds Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Potent Compounds Mechanism Mechanism of Action Studies (e.g., Western Blot for Caspases, Bcl-2) Apoptosis_Assay->Mechanism Cell_Cycle->Mechanism Lead_Compound Lead Compound Identification Mechanism->Lead_Compound

Caption: A generalized workflow for in vitro anticancer screening.

Antimicrobial Mechanism of Action

The antibacterial mechanism of some structurally related dihydropyrimidinones may involve the inhibition of the MurB enzyme, which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[8] For antifungal activity, inhibition of cytochrome P450 enzymes, such as lanosterol 14α-demethylase, is a likely mechanism, disrupting ergosterol biosynthesis and compromising fungal cell membrane integrity.[8]

Antimicrobial_Mechanism cluster_bacterial Antibacterial Action cluster_fungal Antifungal Action UDP_NAG UDP-N-acetylglucosamine MurB MurB Enzyme UDP_NAG->MurB UDP_NAM UDP-N-acetylmuramic acid MurB->UDP_NAM Peptidoglycan Peptidoglycan Biosynthesis UDP_NAM->Peptidoglycan Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall Pyran_Analog_B Pyran Derivative (Analog) Pyran_Analog_B->MurB Inhibits Lanosterol Lanosterol CYP51 Cytochrome P450 (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Pyran_Analog_F Pyran Derivative (Analog) Pyran_Analog_F->CYP51 Inhibits

Caption: Putative antimicrobial mechanisms of action for pyran analogs.

References

Application Notes and Protocols for the Scalable Synthesis of Substituted Dihydropyranones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyranones are a class of heterocyclic compounds that form the core scaffold of numerous natural products and pharmacologically active molecules. Their prevalence in biologically active compounds has made the development of efficient and scalable synthetic methodologies a significant focus in organic chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of substituted dihydropyranones, with a focus on scalable and robust methods.

Substituted dihydropyranones are key intermediates in the synthesis of a wide array of therapeutic agents, exhibiting diverse biological activities. The development of stereoselective and efficient synthetic routes to access these scaffolds is therefore of high importance. This document outlines several powerful and scalable approaches for their synthesis.

Synthetic Strategies Overview

Several modern synthetic strategies have emerged for the efficient construction of substituted dihydropyranones. These methods offer advantages in terms of yield, selectivity, and scalability. Key approaches include:

  • N-Heterocyclic Carbene (NHC) Catalysis: NHCs have proven to be versatile organocatalysts for a variety of transformations, including the synthesis of dihydropyranones.[1][2][3] These reactions often proceed through the formation of key intermediates like Breslow-type adducts and α,β-unsaturated acyl azoliums.[1][2]

  • Ring-Closing Metathesis (RCM): RCM provides a powerful method for the formation of cyclic structures, including dihydropyranones, from acyclic precursors.[4]

  • Michael Addition-Lactonization Cascades: Asymmetric Michael addition reactions followed by intramolecular lactonization offer a direct route to chiral dihydropyranones with high stereoselectivity.[4]

  • Multi-component Reactions (MCRs): MCRs allow for the construction of complex molecules like dihydropyranones in a single step from three or more starting materials, offering high atom economy and efficiency.[5][6]

Experimental Protocols

Protocol 1: N-Heterocyclic Carbene (NHC)-Catalyzed [4+2] Annulation of α,β-Unsaturated Aldehydes and Enones

This protocol describes a scalable method for the synthesis of substituted dihydropyranones via an NHC-catalyzed reaction between an α,β-unsaturated aldehyde and an enone.

Reaction Scheme:

cluster_reactants Reactants cluster_conditions Conditions R1_CHO α,β-Unsaturated Aldehyde Catalyst NHC Catalyst plus1 + Enone Enone Product Substituted Dihydropyranone Catalyst->Product Base Base Solvent Solvent

Caption: General workflow for NHC-catalyzed dihydropyranone synthesis.

Materials:

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

  • Enone (e.g., chalcone)

  • N-Heterocyclic carbene (NHC) precursor (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride)

  • Base (e.g., DBU, Cs₂CO₃)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the NHC precursor (0.1 mmol) and the base (0.1 mmol).

  • Add anhydrous solvent (5 mL) and stir the mixture for 10 minutes at room temperature to generate the active carbene catalyst.

  • Add the enone (1.0 mmol) to the reaction mixture.

  • Slowly add a solution of the α,β-unsaturated aldehyde (1.2 mmol) in the anhydrous solvent (2 mL) to the flask over 15 minutes.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified dihydropyranone by standard analytical techniques (NMR, IR, MS).

Quantitative Data Summary:

Entryα,β-Unsaturated AldehydeEnoneCatalystBaseSolventTime (h)Yield (%)
1CinnamaldehydeChalconeIPr-HClDBUTHF1285
2CrotonaldehydeBenzylideneacetoneIMes-HClCs₂CO₃CH₂Cl₂2478
3AcroleinDibenzylideneacetoneTH TPPDBUToluene1892

Yields are for isolated products after chromatography.

Protocol 2: Ring-Closing Metathesis (RCM) for Dihydropyranone Synthesis

This protocol outlines the synthesis of dihydropyranones from unsaturated carboxylic acid vinyl esters using ring-closing metathesis.[4]

Reaction Scheme:

cluster_reactant Reactant cluster_conditions Conditions UnsaturatedEster Unsaturated Carboxylic Acid Vinyl Ester Catalyst Grubbs Catalyst Product Dihydropyranone Catalyst->Product Solvent Solvent

Caption: Workflow for RCM synthesis of dihydropyranones.

Materials:

  • Unsaturated carboxylic acid vinyl ester

  • Grubbs catalyst (e.g., Grubbs 1st or 2nd generation)

  • Anhydrous and degassed solvent (e.g., dichloromethane, toluene)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the unsaturated carboxylic acid vinyl ester (1.0 mmol) in anhydrous and degassed solvent (10 mL) in a flame-dried flask under an inert atmosphere.

  • Add the Grubbs catalyst (0.01-0.05 mmol) to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and add a quenching agent (e.g., ethyl vinyl ether) to deactivate the catalyst. Stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary:

EntrySubstrateCatalystSolventTemp (°C)Time (h)Yield (%)
1Vinyl 4-pentenoateGrubbs IICH₂Cl₂40495
2Vinyl 5-hexenoateGrubbs IToluene80688
3Vinyl 4-methyl-4-pentenoateGrubbs IICH₂Cl₂40591

Yields are for isolated products after chromatography.

Protocol 3: Three-Component Synthesis of 1,4-Dihydropyran Derivatives

This protocol describes a one-pot, three-component reaction for the synthesis of 1,4-dihydropyran derivatives using a reusable nanocatalyst.[5]

Reaction Scheme:

cluster_reactants Reactants cluster_conditions Conditions Aldehyde Aldehyde Catalyst Ta-MOF Nanocatalyst plus1 + Malononitrile Malononitrile plus2 + ActiveMethylene Active Methylene Compound Product 1,4-Dihydropyran Derivative Catalyst->Product Solvent Solvent

Caption: Multi-component synthesis of 1,4-dihydropyrans.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Active methylene compound (e.g., ethyl acetoacetate)

  • Ta-MOF nanostructures (catalyst)

  • Solvent (e.g., ethanol, water)

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), and the active methylene compound (1 mmol).

  • Add the solvent (5 mL) and the Ta-MOF nanocatalyst (e.g., 10 mg).

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Upon completion, filter the catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyran derivative.

Quantitative Data Summary:

EntryAldehydeActive Methylene CompoundSolventTemp (°C)Time (min)Yield (%)
1BenzaldehydeEthyl acetoacetateEtOHRT1595
24-ChlorobenzaldehydeEthyl acetoacetateH₂O502092
34-NitrobenzaldehydeAcetylacetoneEtOHRT1098

Yields are for isolated products.[5]

Biological Significance and Applications

Dihydropyranone scaffolds are present in a variety of natural products and synthetic molecules with significant biological activities, making them attractive targets for drug discovery.[1] For instance, certain bicyclic dihydropyranones, formed by fusing a dihydropyranone ring with another heterocyclic system like pyrrolidone, are being investigated for the development of novel drugs.[1] The pyran ring is a structural component of essential compounds like Vitamin E.[5] Additionally, derivatives of dihydropyridines, which are structurally related to dihydropyrans, are widely used as calcium channel blockers in the treatment of cardiovascular diseases.[7] The versatile synthetic routes to dihydropyranones allow for the creation of diverse molecular libraries for screening against various biological targets.

Conclusion

The scalable synthesis of substituted dihydropyranones is a crucial area of research with significant implications for drug development and materials science. The protocols outlined in this document provide robust and efficient methods for accessing these valuable heterocyclic scaffolds. The choice of synthetic strategy will depend on the desired substitution pattern, stereochemical outcome, and scalability requirements of the target molecule. Further exploration and optimization of these methods will continue to expand the chemical space accessible to researchers and accelerate the discovery of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methyldihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Methyldihydro-2H-pyran-4(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities encountered in the synthesis of this compound?

A1: Impurities can originate from starting materials, side reactions, or degradation of the product. Common impurities may include:

  • Unreacted starting materials: Depending on the synthetic route, these could include precursors like 3-methyl-3-buten-1-ol or related compounds.

  • Byproducts: Isomeric byproducts or products from competing reaction pathways.

  • Solvent residues: Residual solvents from the reaction or extraction steps (e.g., diethyl ether, dichloromethane, ethyl acetate).

  • Degradation products: The pyran ring can be susceptible to opening under certain conditions, such as strong acidic or basic environments.[1]

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, including residual solvents and low-molecular-weight byproducts.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, which is crucial for identifying isomers and other structural impurities.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of purification and identifying the number of components in a mixture.

Q3: What is a typical purity for commercially available this compound?

A3: Commercially available this compound is often cited with a purity of 95%.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low yield after purification.
Possible Cause Solution
Product loss during aqueous workup The product may have some water solubility. Minimize the volume of aqueous washes and saturate the aqueous layer with sodium chloride to decrease the product's solubility. Back-extract the aqueous layers with a suitable organic solvent.
Incomplete extraction Ensure the pH of the aqueous layer is optimized for the extraction of the neutral product. Perform multiple extractions with smaller volumes of solvent for higher efficiency.
Co-elution with impurities during chromatography Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. Consider using a different stationary phase if silica gel is not effective.
Product volatility The product may be volatile. Use a rotary evaporator with care, and consider using a cold trap. For final solvent removal, use a high-vacuum line at a controlled temperature.
Problem 2: Presence of multiple spots on TLC after purification.
Possible Cause Solution
Inefficient column chromatography Adjust the polarity of the eluent. A common starting point for similar compounds is a mixture of hexane and ethyl acetate.[1] Ensure the column is packed correctly to avoid channeling.
Product degradation on silica gel Some pyranones can be sensitive to acidic silica gel. Consider neutralizing the silica gel with triethylamine before use or using an alternative stationary phase like alumina.
Contamination Ensure all glassware is thoroughly cleaned and dried. Use high-purity solvents for purification.
Problem 3: Residual solvent detected by NMR or GC-MS.
Possible Cause Solution
Inefficient solvent removal Dry the purified product under high vacuum for an extended period.[1]
Azeotrope formation If the solvent forms an azeotrope with the product, consider dissolving the product in a different, more volatile solvent and re-evaporating.

Data Presentation

Table 1: Common Impurities and Analytical Detection Methods

Impurity Type Examples Primary Detection Method Secondary Detection Method
Starting Materials3-methyl-3-buten-1-ol, corresponding aldehydes or acidsGC-MS¹H NMR
ByproductsIsomers, over-oxidation products¹H and ¹³C NMRGC-MS
SolventsDiethyl ether, Dichloromethane, Ethyl acetate, HexaneGC-MS¹H NMR
Degradation ProductsRing-opened products¹H and ¹³C NMRMass Spectrometry

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and may require optimization.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a solvent system of hexane and ethyl acetate (e.g., starting with a 9:1 ratio and adjusting as necessary to achieve an Rf value of 0.2-0.4 for the product).

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the purified product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Dry the final product under high vacuum to remove any residual solvent.

Protocol 2: Purification by Vacuum Distillation

For thermally stable, liquid products, vacuum distillation is an effective purification method.

  • Apparatus Setup:

    • Set up a short-path distillation apparatus.

    • Ensure all glassware is dry.

  • Distillation:

    • Place the crude product in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum and begin heating the flask gently in an oil bath.

    • Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.

  • Analysis:

    • Analyze the collected fraction for purity using GC-MS or NMR.

Mandatory Visualization

Purification_Workflow General Purification Workflow for this compound crude_product Crude Product tlc_analysis TLC Analysis to Determine Separation Conditions crude_product->tlc_analysis purification_method Choose Purification Method tlc_analysis->purification_method chromatography Flash Column Chromatography purification_method->chromatography Complex Mixture / Non-volatile Impurities distillation Vacuum Distillation purification_method->distillation Liquid Product / Volatile Impurities analysis Purity Analysis (GC-MS, NMR) chromatography->analysis distillation->analysis pure_product Pure Product (>95%) analysis->pure_product

Caption: General Purification Workflow.

Troubleshooting_Tree Troubleshooting Decision Tree for Purification start Impure Product After Initial Purification check_method Was the correct purification method used? start->check_method is_volatile Is the product volatile? check_method->is_volatile No check_column_conditions Were chromatography conditions optimal? check_method->check_column_conditions Yes use_distillation Consider Vacuum Distillation is_volatile->use_distillation Yes use_chromatography Use Flash Column Chromatography is_volatile->use_chromatography No final_purity_check Re-analyze purity (GC-MS, NMR) use_distillation->final_purity_check use_chromatography->final_purity_check optimize_eluent Optimize eluent polarity / Use gradient elution check_column_conditions->optimize_eluent No check_degradation Is product degrading on the column? check_column_conditions->check_degradation Yes optimize_eluent->final_purity_check check_stationary_phase Consider alternative stationary phase (e.g., Alumina) neutralize_silica Neutralize silica gel with triethylamine check_degradation->neutralize_silica Yes check_degradation->final_purity_check No neutralize_silica->final_purity_check success Purification Successful final_purity_check->success

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Synthesis of 3-Methyldihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methyldihydro-2H-pyran-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound and related dihydropyranones?

A1: Several synthetic strategies have been reported for the synthesis of dihydropyran-4-one scaffolds. Key methods include:

  • Cyclization of β-hydroxy enones: Acid-catalyzed intramolecular cyclization of β-hydroxy enones can yield dihydropyran-4-ones. However, this method can sometimes lead to racemization.

  • Multi-step synthesis from α-ketoglutaric acid: A practical, scalable synthesis involves a four-step process starting from readily available α-ketoglutaric acid, with an overall yield of approximately 31%.[1][2] This method utilizes distillation for purification at each step.[1]

  • Kulinkovich Cyclopropanation: A scalable synthesis for substituted dihydropyran-4-ones involves a key step of Ti(OiPr)4-catalyzed Kulinkovich cyclopropanation of a protected hydroxybutanoate, followed by oxidative fragmentation and an oxidative Heck cyclization.[3]

  • Palladium-Catalyzed Coupling: β-hydroxy ynones or enones, prepared via palladium-catalyzed coupling, can undergo intramolecular oxa-conjugate cyclization to form dihydropyrones in excellent yields.[3]

  • Cyclization of Enynones: In the presence of strong acids like triflic or sulfuric acid, cross-conjugated enynones can cyclize to form dihydropyran-4-ones with yields up to 95%.[3]

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Side Reactions: Undesirable side reactions may be consuming starting materials or the desired product. The specific side reactions will depend on the chosen synthetic route.

  • Suboptimal Reaction Conditions: Temperature, pressure, catalyst loading, or reaction time may not be optimized. A design of experiments (DoE) approach can help in finding the optimal conditions.

  • Purity of Reagents: Impurities in starting materials or solvents can interfere with the reaction. Ensure all reagents and solvents are of appropriate purity.

  • Product Degradation: The target molecule might be unstable under the reaction or work-up conditions.

Q3: How can I minimize the formation of byproducts?

A3: Minimizing byproducts often involves fine-tuning the reaction conditions:

  • Temperature Control: Many side reactions are temperature-dependent. Running the reaction at a lower temperature may increase selectivity, though it might require a longer reaction time.

  • Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway. For instance, in palladium-catalyzed reactions, the ligand can affect the selectivity.

  • Stoichiometry: Carefully controlling the stoichiometry of the reactants can prevent side reactions caused by an excess of one reagent.

  • Inert Atmosphere: If any of the reagents or intermediates are sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.

Q4: What are the recommended methods for purifying the final product?

A4: The purification method depends on the physical properties of this compound and the nature of the impurities.

  • Vacuum Distillation: This is a common and effective method for purifying liquid products, especially for removing non-volatile impurities.[1]

  • Column Chromatography: Silica gel column chromatography can be used to separate the product from closely related impurities. The choice of eluent is critical for achieving good separation.

  • Recrystallization: If the product is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization is an excellent method for achieving high purity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst* Use a fresh batch of catalyst. * Ensure proper activation of the catalyst if required.
Incorrect reaction temperature* Verify the reaction temperature with a calibrated thermometer. * Optimize the temperature; some reactions require heating, while others need to be cooled.
Poor quality of starting materials* Check the purity of starting materials by NMR, GC, or other analytical techniques. * Purify starting materials if necessary.
Multiple Spots on TLC (indicating byproducts) Reaction temperature is too high* Lower the reaction temperature. * Consider a stepwise addition of reagents to control the reaction exotherm.
Incorrect stoichiometry* Carefully measure and add reactants in the correct molar ratios.
Presence of oxygen or moisture* Use dry solvents and glassware. * Conduct the reaction under an inert atmosphere (N2 or Ar).
Difficulty in Isolating the Product Product is volatile* Use a rotary evaporator with a cold trap to remove the solvent. * Be cautious during vacuum distillation to avoid product loss.
Emulsion formation during work-up* Add brine (saturated NaCl solution) to break the emulsion. * Filter the mixture through a pad of celite.
Product is water-soluble* Extract the aqueous layer multiple times with an appropriate organic solvent. * Saturate the aqueous layer with salt to decrease the product's solubility.

Experimental Protocols

Synthesis of Dihydro-2H-pyran-3(4H)-one from α-Ketoglutaric Acid

This four-step procedure provides the parent compound, which can be a precursor.[1][2]

Step 1: Dimethyl 2,2-dimethoxypentanedioate

  • Dissolve α-ketoglutaric acid (1.03 mol) and trimethyl orthoformate (400 mL) in methanol (1.2 L).

  • Add concentrated sulfuric acid (20 mL) dropwise while cooling in an ice bath.

  • Reflux the mixture for 24 hours.

  • Cool the reaction mixture and neutralize with a solution of sodium methoxide in methanol.

  • Remove the solvent under reduced pressure and extract the residue with ethyl acetate.

  • Wash the organic layer with brine, dry over MgSO4, and evaporate the solvent.

  • Purify the crude product by vacuum distillation to yield dimethyl 2,2-dimethoxypentanedioate.

Step 2: 2,2-Dimethoxypentane-1,5-diol

  • To a suspension of LiAlH4 (73 g) in dry THF (1.4 L), add a solution of dimethyl 2,2-dimethoxypentanedioate (0.93 mol) in dry THF (450 mL) dropwise with stirring.

  • Reflux the reaction mixture for an additional 2 hours.

  • Cool the mixture and add 10% aqueous KOH (90 mL) dropwise, followed by water (140 mL).

  • Reflux for 30 minutes, then cool and filter.

  • Wash the precipitate with hot THF.

  • Evaporate the combined filtrates to obtain the crude diol.

Step 3: 3,3-Dimethoxytetrahydro-2H-pyran

  • Dissolve the crude diol from the previous step in absolute THF.

  • Add n-butyllithium (1.6 M in hexanes, 1.25 mol) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add a solution of mesyl chloride (0.602 mol) in THF dropwise over 5 hours at room temperature.

  • Stir the reaction mixture for an additional 24 hours at room temperature.

  • Quench the reaction with water.

  • Remove the solvent in vacuo, dissolve the residue in CH2Cl2, and filter.

  • Dry the filtrate over Na2SO4 and evaporate the solvent.

  • Purify the product by vacuum distillation.

Step 4: Dihydro-2H-pyran-3(4H)-one

  • Dissolve 3,3-dimethoxytetrahydro-2H-pyran (0.161 mol) in dry CH2Cl2 (80 mL).

  • Add this solution to a solution of trifluoroacetic acid (40 mL) in dry dichloromethane (40 mL).

  • Stir the resulting mixture overnight and then evaporate in vacuo.

  • Purify the crude product by vacuum distillation to obtain dihydro-2H-pyran-3(4H)-one.

Data Presentation

Table 1: Comparison of Yields for Dihydropyran-4-one Synthesis Routes

Synthetic RouteKey ReagentsReported YieldReference
Multi-step from α-ketoglutaric acidα-ketoglutaric acid, trimethyl orthoformate, LiAlH4, mesyl chloride, TFA31% (overall)[1][2]
Cyclization of enynonesDiaryl-substituted cross-conjugated enynones, triflic acid or sulfuric acidup to 95%[3]
AgOTf-promoted cyclizationβ-hydroxy ynones, AgOTfExcellent[3]

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_end Final Product α-Ketoglutaric Acid α-Ketoglutaric Acid Step1 Protection (Ketalization) α-Ketoglutaric Acid->Step1 Trimethyl orthoformate, H+ Step2 Reduction (Diol formation) Step1->Step2 LiAlH4 Step3 Cyclization (Ring closure) Step2->Step3 1. n-BuLi 2. MsCl Step4 Deprotection (Hydrolysis) Step3->Step4 Trifluoroacetic Acid This compound This compound Step4->this compound

Caption: Workflow for the synthesis of the dihydropyran-4-one scaffold from α-ketoglutaric acid.

TroubleshootingTree Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Product Degradation Product Degradation Low Yield->Product Degradation Extend Reaction Time Extend Reaction Time Incomplete Reaction->Extend Reaction Time Yes Increase Temperature Increase Temperature Incomplete Reaction->Increase Temperature Yes Check Reagent Purity Check Reagent Purity Incomplete Reaction->Check Reagent Purity No Lower Temperature Lower Temperature Side Reactions->Lower Temperature Yes Change Catalyst Change Catalyst Side Reactions->Change Catalyst Yes Adjust Stoichiometry Adjust Stoichiometry Side Reactions->Adjust Stoichiometry Yes Milder Work-up Milder Work-up Product Degradation->Milder Work-up Yes Check pH Check pH Product Degradation->Check pH Yes

Caption: A decision tree for troubleshooting low yield in the synthesis reaction.

References

Technical Support Center: Synthesis of 3-Methyldihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyldihydro-2H-pyran-4(3H)-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format. The proposed solutions are based on a common synthetic approach involving the intramolecular cyclization of a δ-hydroxy ketone precursor.

Question 1: Low yield of this compound with a significant amount of a lower molecular weight byproduct observed by GC-MS.

Answer:

This issue often points towards an acid-catalyzed dehydration of the δ-hydroxy ketone starting material or the product itself.

Possible Causes and Solutions:

CauseProposed Solution
Excessive Acid Catalyst Concentration Reduce the concentration of the acid catalyst. A milder acid, such as pyridinium p-toluenesulfonate (PPTS), may be used in place of stronger acids like sulfuric acid or hydrochloric acid.
High Reaction Temperature Perform the reaction at a lower temperature. If the reaction is sluggish at lower temperatures, a slight excess of a milder acid catalyst can be used to drive the reaction to completion.
Prolonged Reaction Time Monitor the reaction progress closely using TLC or GC-MS and quench the reaction as soon as the starting material is consumed to prevent product degradation.

Question 2: The reaction appears incomplete, with a significant amount of starting material remaining even after extended reaction times.

Answer:

Incomplete conversion is a common issue that can often be resolved by adjusting the reaction conditions to favor the cyclization equilibrium.

Possible Causes and Solutions:

CauseProposed Solution
Insufficient Catalyst Increase the catalyst loading incrementally. Ensure the catalyst is fresh and active.
Presence of Water The reaction should be carried out under anhydrous conditions. Use freshly distilled solvents and dry glassware. The addition of a dehydrating agent, such as molecular sieves, can be beneficial.
Reversibility of the Reaction If the cyclization is reversible, consider using a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.

Question 3: Formation of a high molecular weight, viscous substance in the reaction mixture.

Answer:

The formation of polymeric material is likely due to intermolecular side reactions, such as intermolecular etherification or aldol condensation of the starting material or product.

Possible Causes and Solutions:

CauseProposed Solution
High Concentration of Reactants The reaction should be performed under high dilution conditions to favor the intramolecular cyclization over intermolecular reactions.
Strongly Basic or Acidic Conditions Extreme pH conditions can promote polymerization. Use a milder catalyst and ensure the reaction medium is not overly acidic or basic.
Reactive Impurities in Starting Material Purify the δ-hydroxy ketone precursor carefully before the cyclization step to remove any impurities that might initiate polymerization.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare the δ-hydroxy ketone precursor for this compound?

A1: A plausible route involves the Grignard reaction between 3-methyl-3-buten-1-ol and acetaldehyde to form the corresponding alcohol, followed by oxidation to the ketone. Another approach is the aldol reaction of acetone with propionaldehyde, followed by selective reduction of one of the carbonyl groups.

Q2: How can I purify the final product, this compound?

A2: The product is typically a liquid and can be purified by vacuum distillation. If non-volatile impurities are present, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent is recommended.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety precautions should be followed. If using strong acids or bases, handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When performing reactions under anhydrous conditions, ensure that all glassware is properly dried to prevent any exothermic reactions with water-reactive reagents.

Experimental Protocols

Protocol 1: Acid-Catalyzed Intramolecular Cyclization of a δ-Hydroxy Ketone

  • To a solution of the δ-hydroxy ketone precursor (1.0 eq) in anhydrous toluene (0.05 M), add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Fit the reaction flask with a Dean-Stark apparatus and a condenser.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

experimental_workflow start Start: δ-Hydroxy Ketone Precursor dissolve Dissolve in Anhydrous Toluene start->dissolve add_catalyst Add p-TsOH (catalyst) dissolve->add_catalyst reflux Reflux with Dean-Stark Trap add_catalyst->reflux monitor Monitor Reaction (TLC/GC-MS) reflux->monitor quench Quench with Sat. NaHCO₃ monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify (Distillation/Chromatography) dry->purify end Product: 3-Methyldihydro-2H- pyran-4(3H)-one purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes side_products Significant Side Products? start->side_products No increase_catalyst Increase Catalyst Concentration incomplete_reaction->increase_catalyst Yes anhydrous_conditions Ensure Anhydrous Conditions incomplete_reaction->anhydrous_conditions remove_water Remove Water (Dean-Stark) incomplete_reaction->remove_water dehydration Dehydration Product (lower MW)? side_products->dehydration Yes polymerization Polymerization (high MW)? side_products->polymerization No reduce_acid Reduce Acid Concentration dehydration->reduce_acid Yes lower_temp Lower Reaction Temperature dehydration->lower_temp high_dilution Use High Dilution polymerization->high_dilution Yes mild_catalyst Use Milder Catalyst polymerization->mild_catalyst

Caption: Troubleshooting logic for low yields in the synthesis.

reaction_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Start δ-Hydroxy Ketone Product 3-Methyldihydro-2H- pyran-4(3H)-one Start->Product Intramolecular Cyclization (Acid Catalyst, Heat) Dehydration Dehydration Product (Unsaturated Ketone) Start->Dehydration Dehydration (Strong Acid/High Temp) Polymerization Polymer Start->Polymerization Intermolecular Reaction (High Concentration)

Caption: Reaction pathway and potential side reactions.

Stability of 3-Methyldihydro-2H-pyran-4(3H)-one under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information regarding the stability of 3-Methyldihydro-2H-pyran-4(3H)-one for researchers, scientists, and professionals in drug development. Below you will find frequently asked questions and troubleshooting guidance for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on its structure, which contains a cyclic ether (tetrahydropyran) and a ketone functional group, this compound is susceptible to degradation under several conditions. The primary pathways include:

  • Acid-Catalyzed Hydrolysis: The tetrahydropyran ring can undergo acid-catalyzed cleavage. This typically involves protonation of the ether oxygen, followed by ring-opening to form a resonance-stabilized carbocation. This intermediate can then react with water to yield a ring-opened hydroxy aldehyde or related products.

  • Base-Catalyzed Reactions: While the tetrahydropyran ring is generally stable to basic conditions, the ketone functionality is susceptible to base-catalyzed reactions. The presence of an alpha-hydrogen makes it prone to enolate formation, which can lead to aldol-type condensation products, dimerization, or other rearrangements.

  • Oxidation: The molecule can be degraded by strong oxidizing agents. Oxidation may occur at the carbon atoms adjacent to the ether oxygen or the ketone, potentially leading to ring-opening and the formation of dicarboxylic acids or other oxidized species. Like other cyclic ethers, it may also form peroxides upon prolonged exposure to air and light.[1]

  • Thermal Degradation: At elevated temperatures, the molecule may undergo fragmentation or polymerization.[2]

  • Photolytic Degradation: Exposure to UV light can provide the energy for photolytic cleavage or rearrangement reactions.[2]

Q2: I am observing inconsistent results in my experiments using a solution of this compound. Could this be a stability issue?

Yes, inconsistent experimental outcomes are a strong indicator of compound degradation.[1] If the compound degrades in your stock solution or experimental medium, its effective concentration will change over time, leading to variability in your results. It is crucial to use freshly prepared solutions and to be mindful of the pH, temperature, and light exposure of your experimental setup.

Q3: What are the recommended storage conditions for this compound to ensure its stability?

To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C is advisable. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation and potential peroxide formation.[1]

Troubleshooting Guide

Issue 1: Appearance of unexpected peaks in my chromatogram during analysis.

  • Possible Cause: This is a common sign of degradation. The new peaks likely correspond to degradation products.

  • Troubleshooting Steps:

    • Verify Purity of Starting Material: Re-analyze a freshly prepared solution of your starting material to confirm its initial purity.

    • Review Experimental Conditions: Carefully examine the pH, temperature, and light exposure in your experimental protocol. If you are using acidic or basic conditions, or running the experiment at elevated temperatures, degradation is more likely.

    • Perform a Forced Degradation Study: To identify the potential degradation products, you can perform a forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help you to understand the degradation profile of the molecule and to develop a stability-indicating analytical method.

Issue 2: The physical appearance of my stored this compound has changed (e.g., discoloration, formation of a precipitate).

  • Possible Cause: A change in physical appearance is a clear indication of chemical degradation.[1] This could be due to oxidation, polymerization, or contamination.

  • Troubleshooting Steps:

    • Do Not Use: Do not use the material in any further experiments.

    • Safety Precaution: If you suspect the formation of peroxides (common in aged ethers), handle the container with extreme caution. Do not attempt to open it if crystals have formed around the cap. Contact your institution's Environmental Health and Safety (EHS) department for guidance on safe handling and disposal.

    • Test for Peroxides: If deemed safe to handle, a small aliquot can be tested for the presence of peroxides using commercially available test strips or a potassium iodide solution.[1]

Stability Data Summary

Stress ConditionReagents and ConditionsTemperatureDurationExpected DegradationPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl60°C24 hoursSignificantRing-opened hydroxy aldehydes/acids
Basic Hydrolysis 0.1 M NaOHRoom Temp8 hoursModerateAldol condensation products, ring-opened products
Oxidation 3% H₂O₂Room Temp24 hoursSignificantOxidized ring products, ring-opened dicarboxylic acids
Thermal Solid State80°C7 daysModerate to SignificantFragmentation products, polymers
Photolytic UV/Vis light (ICH Q1B)Room TempPer ICH Q1BModeratePhotorearranged isomers, radical-induced degradation products

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study of this compound. The goal is to achieve approximately 5-20% degradation to ensure that the stability-indicating method can effectively separate the parent compound from its degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw aliquots at 0, 1, 4, and 8 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at 0, 4, 8, and 24 hours.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a vial.

    • Keep the vial in a thermostatic oven at 80°C.

    • At appropriate time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve it in the analytical mobile phase to a target concentration of 1 mg/mL, and analyze.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., in methanol/water) to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be kept in the dark under the same conditions.

3. Analysis:

  • Analyze all stressed and control samples using a suitable stability-indicating HPLC method with a photodiode array (PDA) detector to monitor for the appearance of new peaks and to assess peak purity.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acidic Hydrolysis (0.1 M HCl, 60°C) base Basic Hydrolysis (0.1 M NaOH, RT) oxidation Oxidative Degradation (3% H₂O₂, RT) thermal Thermal Degradation (Solid, 80°C) photo Photolytic Degradation (ICH Q1B) sampling Withdraw Aliquots at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for Acid/Base) sampling->neutralize if applicable analysis Analyze by Stability-Indicating HPLC-UV/MS sampling->analysis neutralize->analysis

Caption: General experimental workflow for a forced degradation study.

G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis cluster_oxidation Oxidative Degradation parent This compound protonation Protonation of Ether Oxygen parent->protonation H⁺ enolate Enolate Formation parent->enolate OH⁻ oxidized_ring Oxidized Ring Products parent->oxidized_ring [O] ring_opening Ring Opening to Carbocation protonation->ring_opening hydrolysis_product Hydroxy Aldehyde/Acid ring_opening->hydrolysis_product aldol Aldol Condensation enolate->aldol dicarboxylic_acid Ring-Opened Dicarboxylic Acid oxidized_ring->dicarboxylic_acid further [O]

References

Technical Support Center: Optimization of Reaction Conditions for Pyranone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyranone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in a pyranone synthesis reaction?

A1: The most critical parameters for successful pyranone synthesis are the choice of catalyst, solvent, reaction temperature, and reaction time. The stoichiometry of the reactants is also crucial. Commonly employed catalysts include Lewis acids, such as Scandium triflate (Sc(OTf)₃), and organocatalysts, like 1,4-diazabicyclo[2.2.2]octane (DABCO). The concentration of these catalysts can significantly influence both the yield and selectivity of the reaction. Temperature is another vital factor, as higher temperatures can lead to an increase in side reactions, while lower temperatures may result in impractically slow reaction rates.

Q2: How does the choice of solvent affect pyranone formation?

A2: The solvent plays a multifaceted role in pyranone synthesis by influencing the solubility of reactants, the activity of the catalyst, and the stability of reaction intermediates and transition states. Aprotic solvents such as dimethylformamide (DMF), acetonitrile, and dioxane are frequently used. However, in certain base-catalyzed reactions, acetic acid has been shown to significantly enhance yields compared to other solvents like ethanol or DMF. The optimal solvent is highly dependent on the specific reaction mechanism being employed.

Q3: What are the common methods for purifying pyranone products?

A3: The purification strategy for pyranones depends on the physical properties of the desired product and the nature of the impurities. Common techniques include:

  • Recrystallization: This is an effective method for solid pyranone products. It involves dissolving the crude product in a solvent at an elevated temperature, followed by cooling to induce crystallization of the pure compound.

  • Column Chromatography: Silica gel column chromatography is a widely used technique to separate the target pyranone from byproducts and unreacted starting materials.

  • Distillation: For volatile pyranone derivatives, vacuum distillation can be an efficient purification method.

Troubleshooting Guide

This guide addresses common issues encountered during pyranone synthesis in a question-and-answer format.

Problem 1: Low or No Product Yield

  • Possible Cause: Inactive or inappropriate catalyst.

    • Recommended Solution: Verify the activity of your catalyst. If using a Lewis acid, ensure it has not been deactivated by moisture. Consider screening a panel of catalysts to find the optimal one for your specific substrates. For instance, while Sc(OTf)₃ is a powerful Lewis acid, an organocatalyst like DABCO might be more effective for other transformations.

  • Possible Cause: Suboptimal reaction temperature.

    • Recommended Solution: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to product decomposition. Experiment with a range of temperatures. For example, a ruthenium-catalyzed cascade reaction for pyranone synthesis was found to give the best yield at 100°C.

  • Possible Cause: Incorrect solvent.

    • Recommended Solution: The choice of solvent is critical. A solvent that does not adequately solubilize the reactants or deactivates the catalyst can lead to low yields. Aprotic solvents are generally a good starting point. Systematic screening of solvents is recommended.

  • Possible Cause: Impure starting materials.

    • Recommended Solution: Ensure the purity of your starting materials. Impurities can interfere with the reaction or act as catalyst poisons.

Problem 2: Formation of Significant Side Products

  • Possible Cause: Reaction temperature is too high.

    • Recommended Solution: Elevated temperatures can provide the activation energy for undesired reaction pathways. Lowering the reaction temperature can often improve selectivity for the desired pyranone product.

  • Possible Cause: Incorrect stoichiometry of reactants.

    • Recommended Solution: While using an excess of one reactant can sometimes drive a reaction to completion, it can also promote the formation of byproducts. It is advisable to start with a 1:1 stoichiometric ratio and then adjust as needed based on reaction monitoring by techniques like TLC or LC-MS.

  • Possible Cause: Competing reaction pathways.

    • Recommended Solution: Depending on the substrates and reaction conditions, alternative cyclization or condensation reactions can compete with the desired pyranone formation. Modifying the catalyst or employing protecting groups on reactive functionalities of the starting materials can help direct the reaction towards the intended product.

Data Presentation

The following tables summarize quantitative data on the effect of different catalysts, solvents, and temperatures on pyranone synthesis yield.

Table 1: Effect of Catalyst on Pyranone Synthesis

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Reference
[Ru(p-cymene)Cl₂]₂/NaOAc2.5HFIP10078
Sc(OTf)₃5DichloromethaneRoom Temp.High (not specified)
DABCO10WaterRoom Temp.84
Gold(I) catalyst1AcOH/MeCN (4:1)Room Temp.73
Morpholine20Acetonitrile/H₂O (10:1)Not specified30-92

Table 2: Effect of Solvent on Pyranone Synthesis

CatalystSolventTemperature (°C)Yield (%)Reference
Ammonium AcetateAcetic AcidReflux95
Ammonium AcetateAcetonitrileRefluxLower than AcOH
Ammonium AcetateDioxaneRefluxLower than AcOH
Ammonium AcetateDMFRefluxLower than AcOH

Table 3: Effect of Temperature on Pyranone Synthesis

CatalystSolventTemperature (°C)Yield (%)Reference
None (Gas-Phase)NoneIncreases with temp.Varies
[Ru(p-cymene)Cl₂]₂/NaOAcHFIP10078
Boron trifluorideAcetic acid/anhydride25Not specified

Experimental Protocols

Protocol 1: General Procedure for Ruthenium-Catalyzed Three-Component Pyranone Synthesis

This protocol is based on the efficient synthesis of pyranones from acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide.

  • Materials:

    • Acrylic acid derivative

    • Ethyl glyoxylate

    • p-Toluenesulfonamide

    • [Ru(p-cymene)Cl₂]₂

    • Sodium acetate (NaOAc)

    • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Procedure:

    • To a reaction vessel, add the acrylic acid derivative, ethyl glyoxylate, p-toluenesulfonamide, [Ru(p-cymene)Cl₂]₂, and NaOAc.

    • Add HFIP as the solvent.

    • Heat the reaction mixture to 100°C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Organocatalyzed Pyranone Synthesis using DABCO

This protocol describes a general method for the synthesis of pyrrole derivatives, which shares principles with pyranone synthesis catalyzed by DABCO.

  • Materials:

    • Aldehyde

    • Active methylene compound (e.g., malononitrile)

    • 1,3-Dicarbonyl compound (e.g., dimedone)

    • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

    • Ethanol/Water mixture

  • Procedure:

    • In a round-bottom flask, dissolve the aldehyde, active methylene compound, and 1,3-dicarbonyl compound in an ethanol:water (1:1) solvent mixture.

    • Add a catalytic amount of DABCO (e.g., 10 mol%) to the reaction mixture.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, the solid product can be collected by filtration and washed with distilled water to remove the catalyst.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol:water).

Visualizations

experimental_workflow start Starting Materials setup Reaction Setup (Solvent, Inert Atmosphere) start->setup reagent_add Reagent & Catalyst Addition setup->reagent_add reaction Reaction Monitoring (TLC, LC-MS) reagent_add->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification product Pure Pyranone Product purification->product

General experimental workflow for pyranone synthesis.

troubleshooting_low_yield problem Low Product Yield cause1 Inactive/Incorrect Catalyst? problem->cause1 cause2 Suboptimal Temperature? problem->cause2 cause3 Incorrect Solvent? problem->cause3 cause4 Impure Starting Materials? problem->cause4 solution1 Verify catalyst activity. Screen different catalysts. cause1->solution1 solution2 Optimize temperature. Run a temperature screen. cause2->solution2 solution3 Screen different solvents. cause3->solution3 solution4 Purify starting materials. cause4->solution4

Troubleshooting logic for low pyranone yield.

Technical Support Center: 3-Methyldihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 3-Methyldihydro-2H-pyran-4(3H)-one. Below you will find frequently asked questions and troubleshooting guides to address common issues related to impurities that may be encountered during synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in synthetically prepared this compound?

A1: Common impurities can be classified into three main categories:

  • Starting Materials and Reagents: Unreacted precursors from the synthetic route are a primary source of impurities. The specific starting materials will depend on the synthetic pathway chosen.

  • Byproducts: These are unwanted molecules formed during the synthesis through side reactions. Examples include isomers, and products of incomplete or alternative reaction pathways.

  • Degradation Products: this compound can degrade under certain conditions, such as exposure to strong acids or bases, oxidizing agents, and high temperatures.[1][2] This can lead to the formation of ring-opened products or other rearranged structures.[1]

Q2: How can I detect and quantify impurities in my sample of this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual solvents and low molecular weight byproducts.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying a wide range of impurities. A well-developed HPLC method can provide accurate information on the purity of the main compound and the levels of various impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, which is invaluable for identifying unknown impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a reference standard of the impurity itself.[3]

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemistry of related tetrahydropyranone structures, the following degradation pathways are plausible:[1]

  • Acidic or Basic Hydrolysis: Under strong acidic or basic conditions, the pyran ring can undergo hydrolysis, leading to the formation of ring-opened hydroxy acids or aldehydes.[1]

  • Oxidation: Strong oxidizing agents can lead to the formation of various oxidized species.[1]

  • Thermal Decomposition: Elevated temperatures can cause decomposition of the molecule.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis and handling of this compound.

Problem Potential Cause Recommended Solution
Unexpected peaks in GC-MS analysis Residual solvents from synthesis or purification.- Dry the sample under high vacuum. - If the compound is thermally stable, gentle heating under vacuum can be effective. - Ensure high-purity solvents are used in the final purification steps.
Presence of volatile byproducts from the synthesis.- Optimize the reaction conditions (e.g., temperature, reaction time) to minimize byproduct formation. - Employ a more efficient purification method, such as fractional distillation or preparative GC.
Broad or tailing peaks in HPLC Poor sample solubility in the mobile phase.- Adjust the mobile phase composition to improve solubility. - Use a stronger solvent for sample dissolution.
Interaction of the analyte with the stationary phase.- Modify the mobile phase pH or add an ion-pairing reagent if the impurities are ionizable. - Consider using a different type of HPLC column.
Appearance of new peaks in the chromatogram of an aged sample Degradation of the compound.- Store the compound at low temperatures (2-8 °C or frozen for long-term storage).[2] - Protect from light by using amber vials.[2] - Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] - Avoid exposure to strong acids, bases, and oxidizing agents.[2]

Experimental Protocols

Protocol 1: General Purity Analysis by GC-MS

This protocol provides a general method for the analysis of volatile impurities in this compound.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: A standard non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-500.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities by comparing their peak areas to that of an internal standard.

Protocol 2: Purity Determination by HPLC-UV

This protocol outlines a general reverse-phase HPLC method for purity assessment.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of approximately 1 mg/mL. Dilute as necessary.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks. For more accurate quantification, use an external or internal standard calibration.

Visualizations

experimental_workflow Experimental Workflow for Impurity Analysis cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_data Data Interpretation synthesis Synthesis of this compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep gcms GC-MS Analysis sample_prep->gcms hplc HPLC Analysis sample_prep->hplc nmr NMR Analysis sample_prep->nmr identification Impurity Identification gcms->identification hplc->identification nmr->identification quantification Impurity Quantification identification->quantification report Purity Report quantification->report logical_relationship Relationship of Impurity Sources cluster_impurities Potential Impurities main_compound This compound degradation Degradation Products main_compound->degradation starting_materials Unreacted Starting Materials byproducts Synthesis Byproducts synthesis Synthesis Process synthesis->main_compound synthesis->starting_materials synthesis->byproducts storage Storage & Handling storage->degradation

References

Enhancing stereoselectivity in 3-Methyldihydro-2H-pyran-4(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance stereoselectivity in the synthesis of 3-Methyldihydro-2H-pyran-4(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for achieving high stereoselectivity in the synthesis of this compound?

A1: The main stereoselective routes include:

  • Asymmetric Achmatowicz Reaction: This method involves the oxidative ring expansion of a chiral furfuryl alcohol precursor. The stereocenter at the 3-position is typically introduced before the ring expansion.

  • Catalytic Asymmetric Prins-type Cyclization: This reaction constructs the tetrahydropyran ring from a homoallylic alcohol and an aldehyde in the presence of a chiral catalyst, controlling the stereochemistry during ring formation.[1][2][3][4]

  • Organocatalytic Michael Addition: A chiral organocatalyst can mediate the conjugate addition of a nucleophile to an α,β-unsaturated precursor, establishing the stereocenter at the 3-position before cyclization.

  • Diastereoselective Conjugate Addition: This approach involves the addition of an organometallic reagent to a chiral α,β-unsaturated dihydropyran-4-one precursor.

Q2: How can I introduce the methyl group at the C3-position with a specific stereochemistry?

A2: The stereochemistry at the C3-position is typically controlled by either using a chiral starting material or by employing a chiral catalyst during the reaction. For instance, in an organocatalytic Michael addition, a chiral amine or thiourea catalyst can direct the facial selectivity of the incoming nucleophile. In diastereoselective conjugate addition, a chiral auxiliary on the dihydropyran-4-one can direct the approach of the methyl group from an organocuprate reagent.

Q3: What factors generally influence the diastereomeric and enantiomeric excess in these syntheses?

A3: Key factors include:

  • Catalyst Choice: The structure and chirality of the catalyst (e.g., Lewis acid, Brønsted acid, or organocatalyst) are crucial.[1][2][3]

  • Solvent: The polarity and coordinating ability of the solvent can affect catalyst activity and the transition state geometry.

  • Temperature: Lower reaction temperatures often lead to higher stereoselectivity by increasing the energy difference between diastereomeric transition states.

  • Substrate Structure: The nature of protecting groups and other substituents on the starting materials can influence the stereochemical outcome.

  • Reagent Purity: Impurities in starting materials or reagents can poison the catalyst or lead to side reactions, reducing selectivity.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity (Incorrect syn/anti Ratio) at the C3-Position
Potential Cause Troubleshooting Step
Suboptimal Catalyst or Ligand Screen a range of catalysts with different steric and electronic properties. For Lewis acid-catalyzed reactions, vary the metal center and the chiral ligand.
Incorrect Reaction Temperature Perform the reaction at a lower temperature. A temperature screening (e.g., 0 °C, -20 °C, -78 °C) is recommended.
Solvent Effects Test a variety of solvents with different polarities (e.g., toluene, CH₂Cl₂, THF, Et₂O). Non-coordinating solvents often improve the effectiveness of chiral Lewis acids.
Slow Addition of Reagents Add the nucleophile or substrate slowly via syringe pump to maintain a low concentration and favor the desired kinetic product.
Epimerization of the Product If the desired kinetic product is thermodynamically unstable, it may epimerize during workup or purification. Minimize exposure to acidic or basic conditions. Use a buffered workup and neutral silica gel for chromatography.
Issue 2: Low Enantiomeric Excess (ee%) in Asymmetric Catalysis
Potential Cause Troubleshooting Step
Catalyst Deactivation/Decomposition Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere (N₂ or Ar). Impurities like water can deactivate many chiral catalysts.
Insufficient Catalyst Loading Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol% or 20 mol%).
Background Uncatalyzed Reaction A non-selective background reaction may be competing with the catalyzed pathway. Lowering the reaction temperature can often suppress the uncatalyzed reaction more significantly.
Incorrect Catalyst Enantiomer Verify that the correct enantiomer of the catalyst is being used to obtain the desired product enantiomer.
Racemization of Product The product may be susceptible to racemization under the reaction or workup conditions. Analyze the crude reaction mixture to check the initial ee% and adjust workup procedures accordingly (e.g., avoid harsh pH).

Data Presentation: Comparison of Stereoselective Methods

The following tables summarize typical yields and stereoselectivities for key reactions used in the synthesis of substituted tetrahydropyranones. While these examples may not be the exact target molecule, they provide a benchmark for what can be achieved with these methods.

Table 1: Organocatalytic Domino Michael-Hemiacetalization

EntryCatalyst (mol%)Diastereomeric Excess (de%)Enantiomeric Excess (ee%)Yield (%)
1Chiral Thiourea A (10)969585
2Chiral Thiourea B (10)929991
3Chiral Amine C (15)889178
Data is representative for the synthesis of polyfunctionalized dihydropyran derivatives.[5]

Table 2: Asymmetric Prins Cyclization for Tetrahydropyran-4-one Synthesis

EntryCatalyst SystemDiastereoselectivityYield (%)
1InCl₃All-cis>90
2Perrhenic Acid (HReO₄)cis-2,6-disubstituted60-80
3Chiral Thiourea / HClHigh (for 4-chloro derivatives)70-90
Data is for the synthesis of various substituted tetrahydropyran-4-ones.[2][3][6]

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Michael Addition Approach

This protocol is a representative procedure for establishing the C3-methyl stereocenter.

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 10 mol%) in the chosen solvent (e.g., toluene, 0.5 M).

  • Reaction Setup: To this solution, add the α,β-unsaturated ketone precursor. Cool the mixture to the desired temperature (e.g., -20 °C).

  • Nucleophile Addition: Slowly add the methylating agent (as a suitable pronucleophile) over a period of 1-2 hours.

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS.

  • Quenching and Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel. The purified Michael adduct is then carried forward for cyclization to form the tetrahydropyranone ring.

Protocol 2: Asymmetric Prins-type Cyclization

This protocol outlines a general procedure for the stereoselective formation of the tetrahydropyranone ring.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral catalyst (e.g., a chiral Brønsted acid or Lewis acid complex, 10 mol%) and the appropriate anhydrous solvent (e.g., CH₂Cl₂).

  • Substrate Addition: Cool the solution to the reaction temperature (e.g., -78 °C). Add the aldehyde component, followed by the slow, dropwise addition of the homoallylic alcohol precursor.

  • Stirring and Monitoring: Allow the reaction to stir for the specified time (typically 12-48 hours), monitoring by TLC for the disappearance of the limiting reagent.

  • Workup: Quench the reaction by adding a saturated NaHCO₃ solution. Allow the mixture to warm to room temperature, and then transfer it to a separatory funnel.

  • Extraction and Purification: Extract the aqueous phase with CH₂Cl₂ (3x). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash chromatography.

Visualizations

Troubleshooting_Stereoselectivity start Low Stereoselectivity (dr or ee%) check_dr Issue: Low dr start->check_dr Diastereoselectivity Problem check_ee Issue: Low ee% start->check_ee Enantioselectivity Problem temp_dr Lower Reaction Temperature check_dr->temp_dr solvent_dr Screen Solvents (e.g., Toluene, CH2Cl2) check_dr->solvent_dr catalyst_dr Screen Catalysts/ Ligands check_dr->catalyst_dr epimerization Check for Product Epimerization check_dr->epimerization workup Modify Workup (Use Buffer, Neutral SiO2) epimerization->workup catalyst_ee Increase Catalyst Loading check_ee->catalyst_ee conditions_ee Ensure Anhydrous/ Inert Conditions check_ee->conditions_ee background_rxn Check for Background Uncatalyzed Reaction check_ee->background_rxn lower_temp_ee Lower Temperature background_rxn->lower_temp_ee

Caption: A troubleshooting workflow for addressing low stereoselectivity.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification p1 1. Add Catalyst and Anhydrous Solvent p2 2. Cool to Target Temperature (e.g., -78°C) p1->p2 p3 3. Add Substrates (e.g., Aldehyde, Alcohol) p2->p3 r1 4. Stir under Inert Atmosphere p3->r1 r2 5. Monitor by TLC/LC-MS r1->r2 w1 6. Quench Reaction (e.g., with NaHCO3) r2->w1 w2 7. Liquid-Liquid Extraction w1->w2 w3 8. Dry, Filter, and Concentrate w2->w3 w4 9. Flash Column Chromatography w3->w4 end end w4->end Final Product

Caption: General experimental workflow for catalytic stereoselective synthesis.

References

Technical Support Center: Catalyst Removal from 3-Methyldihydro-2H-pyran-4(3H)-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing catalysts from the synthesis of 3-Methyldihydro-2H-pyran-4(3H)-one and related heterocyclic compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in the synthesis of this compound and related pyran derivatives?

A1: The synthesis of pyran derivatives can employ a variety of catalysts depending on the specific reaction pathway. Common catalysts include:

  • Palladium-based catalysts: These are widely used in cross-coupling and cyclization reactions to form the pyran ring.[1][2] Examples include palladium on carbon (Pd/C), palladium(II) acetate (Pd(OAc)₂), and palladium nanoparticles.[3]

  • Titanium-based catalysts: Titanium(IV) isopropoxide (Ti(OiPr)₄) is notably used in Kulinkovich cyclopropanation reactions, which can be a key step in forming pyranone precursors.[4]

  • Copper-based catalysts: Copper-catalyzed Grignard addition is a method used to introduce substituents onto the pyran ring.[4]

  • Iron-based catalysts: Iron(III) chloride (FeCl₃) has been shown to be effective in the synthesis of related tetrahydronaphthalene structures via pyran intermediates.[5]

  • Acid and Base Catalysts: Brønsted and Lewis acids, as well as various bases, are also employed in certain cyclization and condensation reactions to form the pyran ring.

Q2: What are the primary methods for removing residual catalysts from my reaction mixture?

A2: The choice of removal method depends on the nature of the catalyst (homogeneous or heterogeneous) and the properties of your product. The most common techniques include:

  • Filtration: Primarily used for heterogeneous catalysts like Palladium on carbon (Pd/C). A filter aid such as Celite® is often used to trap fine catalyst particles.[6]

  • Adsorption on Activated Carbon: Effective for removing dissolved (homogeneous) palladium catalysts. The activated carbon adsorbs the metal, which is then filtered off.[7][8]

  • Metal Scavengers: These are solid-supported materials (often silica or polymer-based) with functional groups that chelate to the metal catalyst, allowing for its removal by filtration.[6]

  • Crystallization: As a general purification method, crystallization can be effective in leaving catalyst residues behind in the mother liquor.[6]

  • Chromatography: Column chromatography can separate the desired product from both soluble and insoluble catalyst residues.[6]

Q3: How do I choose the most suitable catalyst removal method for my specific reaction?

A3: The selection of the optimal removal method is critical and depends on several factors:

  • Catalyst Type: Heterogeneous catalysts (e.g., Pd/C) are most easily removed by filtration. Homogeneous catalysts require methods like adsorption, scavenging, or chromatography.[9]

  • Product Properties: Consider the solubility, stability, and polarity of your this compound product. These properties will influence solvent choice and the potential for product loss during purification.

  • Required Purity: For pharmaceutical applications, stringent limits on residual metal content (often in the low ppm range) may necessitate a combination of methods, such as filtration followed by treatment with a metal scavenger.[10]

  • Scale of the Reaction: Some methods, like chromatography, are more suitable for lab-scale purifications, while others, like filtration and scavenging, are more readily scalable.

Q4: What are the acceptable limits for residual palladium in active pharmaceutical ingredients (APIs)?

A4: Regulatory bodies such as the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in pharmaceutical products. For palladium, which is a Class 2B element, the permitted daily exposure (PDE) for oral administration is 100 µ g/day . This translates to a concentration limit of 10 ppm for a drug with a maximum daily dose of 10 grams. For parenteral (injectable) drugs, the limit is much stricter at 1 ppm.[10]

Troubleshooting Guides

Issue 1: Incomplete Removal of Palladium Catalyst
Possible Cause Diagnostic Check Suggested Solution
Soluble Palladium Species Present After filtering a heterogeneous catalyst (e.g., Pd/C), the filtrate is still colored or analysis (e.g., ICP-MS) shows high palladium content.1. Use a Metal Scavenger: Treat the filtrate with a silica- or polymer-based scavenger that has a high affinity for palladium. Thiol- or triamine-based scavengers are often effective.[7] 2. Activated Carbon Treatment: Stir the filtrate with activated carbon to adsorb the soluble palladium, then filter.[6] 3. Induce Precipitation: Change the solvent or add an anti-solvent to precipitate the palladium, followed by filtration through Celite.
Inefficient Scavenging High palladium levels remain after treatment with a metal scavenger.1. Optimize Conditions: Increase the reaction time and/or temperature (e.g., to 40-60 °C) during scavenging.[6] 2. Increase Scavenger Equivalents: Use a higher loading of the scavenger resin.[7] 3. Screen Different Scavengers: The effectiveness of a scavenger can be dependent on the palladium species and the solvent. Test a variety of scavengers to find the most efficient one for your system.
Strong Chelation by Product The product, especially if it contains coordinating heteroatoms, may form a stable complex with the palladium.1. Use a High-Affinity Scavenger: Employ a scavenger with a stronger binding affinity for palladium than your product.[7] 2. pH Adjustment: If your product's chelating ability is pH-dependent, adjusting the pH of the solution may facilitate palladium removal.
Issue 2: Significant Product Loss During Catalyst Removal
Possible Cause Diagnostic Check Suggested Solution
Adsorption of Product onto Activated Carbon Low yield of the final product after activated carbon treatment.1. Reduce Amount of Activated Carbon: Use the minimum amount of activated carbon necessary for effective palladium removal.[6] 2. Solvent Selection: Use a solvent in which your product is highly soluble to minimize its adsorption onto the carbon.[6] 3. Alternative Method: Switch to a more selective method like a metal scavenger, which is less likely to bind to your product.
Product Binding to Metal Scavenger Low product yield after using a scavenger resin.1. Wash the Scavenger: After filtration, thoroughly wash the scavenger resin with fresh solvent to recover any adsorbed product.[9] 2. Reduce Scavenger Loading: Optimize the amount of scavenger to the lowest effective quantity. 3. Screen Scavengers: Some scavengers may have a higher affinity for your product. Test different types to find one with minimal product binding.
Product Precipitation with Catalyst During workup or attempts to precipitate the catalyst, the product co-precipitates.1. Solvent System Optimization: Screen different solvent/anti-solvent systems to find conditions where the catalyst precipitates while the product remains in solution. 2. Sequential Purification: Purify the crude product by another method (e.g., chromatography) to separate it from the catalyst before final crystallization.

Quantitative Data on Catalyst Removal

The following table summarizes the performance of various palladium removal methods based on reported data. The efficiency can vary depending on the specific reaction conditions, solvent, and the nature of the product.

Method Initial Pd (ppm) Final Pd (ppm) Removal Efficiency (%) Key Considerations
Activated Carbon (Darco KB-B) 300<1>99.6Can lead to product loss; efficiency is dependent on the type of carbon and reaction conditions.[11]
Microporous Polystyrene-bound TMT Scavenger 3307~98Highly selective with minimal product loss reported in some cases.[11]
Silica-Thiol Scavenger Not specified<10>98Effective for a range of palladium species.
Combined Activated Carbon and TMT Scavenger 223920>99Synergistic effect can enhance removal efficiency.[11]
Polychelated Resin (PCR-B2) in Recirculation Mode 3284~98.8Continuous processing can be highly efficient for larger scale reactions.[11]

Experimental Protocols

Protocol 1: Removal of Homogeneous Palladium Catalyst using a Metal Scavenger
  • Dissolve the Crude Product: Dissolve the crude reaction mixture containing this compound and the residual palladium catalyst in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).

  • Add the Scavenger: Add the selected metal scavenger resin (e.g., SiliaMetS® Thiol, QuadraPure™ MP-TMT) to the solution. A typical starting point is 3-5 molar equivalents relative to the initial amount of palladium catalyst used.[7]

  • Stir the Mixture: Stir the resulting suspension at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4-18 hours. The optimal time and temperature should be determined experimentally for your specific system.[6]

  • Filter to Remove the Scavenger: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger, which now has the palladium bound to it.

  • Wash the Scavenger: Wash the collected scavenger on the filter with a fresh portion of the solvent to recover any adsorbed product.

  • Concentrate the Filtrate: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

  • Analyze for Residual Palladium: Quantify the remaining palladium content in the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[7]

Protocol 2: Removal of Homogeneous Palladium Catalyst using Activated Carbon
  • Prepare the Solution: Dissolve the crude product in a suitable solvent (e.g., THF, Toluene).

  • Add Activated Carbon: Add activated carbon to the solution. A common starting amount is 5-10 wt% relative to the mass of the crude product.[7]

  • Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[7]

  • Filter through Celite®: Prepare a pad of Celite® in a filter funnel and filter the mixture to remove the activated carbon. Ensure the Celite® pad is thick enough to prevent fine carbon particles from passing through.

  • Wash the Carbon: Wash the activated carbon on the filter with fresh solvent to minimize product loss.

  • Concentrate the Solution: Combine the filtrate and the washings and remove the solvent under reduced pressure to obtain the purified product.

  • Analyze for Residual Palladium: Determine the residual palladium concentration using ICP-MS.

Visualizations

Experimental_Workflow_Scavenger A Crude Reaction Mixture (Product + Catalyst) B Dissolve in Appropriate Solvent A->B C Add Metal Scavenger (3-5 equivalents) B->C D Stir for 4-18 hours (Room Temp or 40-60 °C) C->D E Filter through Celite® D->E F Wash Scavenger with Fresh Solvent E->F Solid G Combine Filtrate and Washings E->G Liquid F->G K Solid Waste (Scavenger + Catalyst) F->K H Concentrate Under Reduced Pressure G->H I Purified Product H->I J Analyze for Residual Palladium (ICP-MS) I->J

Caption: Workflow for catalyst removal using a metal scavenger.

Experimental_Workflow_Activated_Carbon A Crude Reaction Mixture (Product + Catalyst) B Dissolve in Suitable Solvent A->B C Add Activated Carbon (5-10 wt%) B->C D Stir for 1-18 hours (Room Temp or 40-50 °C) C->D E Filter through Celite® Pad D->E F Wash Activated Carbon with Fresh Solvent E->F Solid G Combine Filtrate and Washings E->G Liquid F->G K Solid Waste (Carbon + Catalyst) F->K H Concentrate Under Reduced Pressure G->H I Purified Product H->I J Analyze for Residual Palladium (ICP-MS) I->J

Caption: Workflow for catalyst removal using activated carbon.

Troubleshooting_Logic Start High Residual Catalyst After Purification Q1 What was the purification method? Start->Q1 Filtration Filtration Q1->Filtration Filtration Scavenger Metal Scavenger Q1->Scavenger Scavenger Carbon Activated Carbon Q1->Carbon Activated Carbon Soluble Likely Soluble Catalyst Filtration->Soluble Inefficient Inefficient Scavenging Scavenger->Inefficient ProductLoss Significant Product Loss? Carbon->ProductLoss Solution1 Use Scavenger or Activated Carbon Soluble->Solution1 Solution2 Optimize Conditions: - Increase Time/Temp - Increase Equivalents - Screen Scavengers Inefficient->Solution2 YesLoss Yes ProductLoss->YesLoss Yes NoLoss No ProductLoss->NoLoss No Adsorption Product Adsorption YesLoss->Adsorption NoLoss->Inefficient Solution3 Optimize Conditions: - Reduce Adsorbent - Change Solvent - Wash thoroughly Adsorption->Solution3

References

Technical Support Center: 3-Methyldihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the proper storage and handling of 3-Methyldihydro-2H-pyran-4(3H)-one (CAS No. 119124-53-7) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is crucial to store this compound in a refrigerated environment, specifically between 2-8°C.[1] The compound should be kept in a tightly sealed container in a dry and well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[2][3][4]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, appropriate PPE is mandatory. This includes laboratory clothing, chemical-resistant gloves, and safety goggles.[2] All handling should be conducted within a chemical fume hood to minimize inhalation risk.[2]

Q3: What are the primary hazards associated with this compound?

A3: This compound is considered harmful if inhaled, swallowed, or if it comes into contact with skin.[2] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Q4: What materials are incompatible with this compound?

A4: this compound should not be stored with strong oxidizing agents.[2][3] Contact with such materials should be avoided to prevent adverse reactions.

Q5: What should I do in case of an accidental spill?

A5: In the event of a spill, first ensure the area is well-ventilated and all ignition sources are removed.[3][5] The spill should be mixed with an inert absorbent material, such as sand, which should then be swept up and placed into a tightly closed container for proper disposal.[2] Do not allow the material to enter drains or water courses.[2]

Q6: What is the appropriate first aid response for exposure?

A6:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2]

  • Eye Contact: Flush eyes immediately with large amounts of water for at least 15 minutes, ensuring to separate the eyelids.[2]

  • Inhalation: Move the individual to fresh air.[2]

  • Ingestion: Wash out the mouth with plenty of water.[2] In all cases of exposure, seek medical attention if irritation or other symptoms persist.[2]

Troubleshooting Guide

Problem: I notice the material has changed in appearance or has a strong odor upon opening.

  • Possible Cause: This could indicate degradation or contamination of the product. The compound's stability can be affected by improper storage conditions, such as exposure to heat or incompatible materials.

  • Solution: Do not use the material. Dispose of it according to your institution's hazardous waste disposal procedures. Review your storage protocol to ensure it aligns with the recommended conditions (refrigerated, sealed, dry, and away from oxidizing agents).

Problem: My experimental results are inconsistent when using a new batch of the compound.

  • Possible Cause: Inconsistent results can stem from variations in purity or degradation of the compound.

  • Solution: Verify the purity of the new batch if possible. Ensure that the compound was stored correctly from the moment of receipt. If you suspect degradation, acquire a new, verified batch and store it under the recommended refrigerated conditions.

Quantitative Data Summary

ParameterValueReference
CAS Number 119124-53-7[1][2]
Molecular Formula C6H10O2[2]
Molecular Weight 114.14 g/mol [2]
Storage Temperature 2-8°C (Refrigerated)[1][2]
Boiling Point ~174.9 °C at 760 mmHg[2]
Flash Point ~63.5 °C[2]
Physical Form Liquid[1]

Visual Guides

troubleshooting_workflow cluster_observe Observation cluster_check Initial Checks cluster_action Corrective Actions observe_issue Inconsistent Results or Changed Appearance check_storage Verify Storage Conditions (2-8°C, Sealed, Dry) observe_issue->check_storage First Step check_purity Check Certificate of Analysis for Purity check_storage->check_purity check_handling Review Handling Procedures check_purity->check_handling quarantine Quarantine Suspect Material check_handling->quarantine If issues are found dispose Dispose of Compromised Material quarantine->dispose procure Procure New Batch dispose->procure revalidate Re-validate Experimental Protocol procure->revalidate

Caption: Troubleshooting workflow for experimental issues.

safe_handling_workflow cluster_cleanup Post-Experiment start Start Experiment ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood prepare Prepare Equipment (Grounding for static discharge) fume_hood->prepare dispense Dispense Compound prepare->dispense clean_spill Clean Spills Immediately (Use inert absorbent) dispense->clean_spill If spill occurs decontaminate Decontaminate Work Area dispense->decontaminate No spills clean_spill->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end End wash_hands->end

Caption: Safe handling workflow for experimental use.

References

Validation & Comparative

A Comparative Analysis of the ¹H NMR Spectra of Tetrahydro-4H-pyran-4-one and Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison

In the realm of organic chemistry and drug development, nuclear magnetic resonance (NMR) spectroscopy stands as an indispensable tool for structure elucidation and verification. This guide provides a comparative analysis of the ¹H NMR spectra of two cyclic ketones: Tetrahydro-4H-pyran-4-one, a heterocyclic compound, and Cyclohexanone, its carbocyclic analogue. Understanding the distinct spectral features of these molecules offers valuable insights into the influence of heteroatoms on the electronic environment of neighboring protons. This comparison is supported by experimental data and detailed protocols to aid researchers in their spectroscopic analyses.

¹H NMR Spectral Data Comparison

The introduction of an oxygen atom into the six-membered ring of Cyclohexanone to form Tetrahydro-4H-pyran-4-one results in significant changes in the chemical shifts of the adjacent protons. The electronegative oxygen atom deshields the protons on the neighboring carbon atoms (α-protons), causing them to resonate at a higher frequency (further downfield) in the ¹H NMR spectrum.

CompoundStructureProton DesignationChemical Shift (δ, ppm)Multiplicity
Tetrahydro-4H-pyran-4-one Structure of Tetrahydro-4H-pyran-4-oneHα (protons adjacent to O)~3.8Triplet
Hβ (protons adjacent to C=O)~2.4Triplet
Cyclohexanone Structure of CyclohexanoneHα (protons adjacent to C=O)~2.3Multiplet
Hβ, Hγ (other ring protons)~1.7-1.9Multiplet

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

The following provides a generalized procedure for the acquisition of a ¹H NMR spectrum for a small organic molecule.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or dispense 5-10 µL of the liquid sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to the NMR tube. The choice of solvent is crucial and should dissolve the sample while not interfering with the signals of interest.[1]

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. Instrument Setup:

  • Insert the NMR tube into the spinner turbine and adjust the depth so that the sample is centered in the detection coil.

  • Place the spinner into the NMR spectrometer's magnet.

  • On the spectrometer's software, load a standard set of acquisition parameters for ¹H NMR.

3. Spectrum Acquisition:

  • Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp, well-resolved peaks.

  • Tuning and Matching: The probe is tuned to the resonance frequency of the protons and the impedance is matched to the console.

  • Acquisition: The ¹H NMR spectrum is acquired by applying a series of radiofrequency pulses and recording the resulting free induction decay (FID). The number of scans can be adjusted to improve the signal-to-noise ratio.

4. Data Processing:

  • Fourier Transform: The FID is converted from a time-domain signal to a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure that all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the signal of a standard, typically tetramethylsilane (TMS) at 0 ppm.[1]

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for comparing the ¹H NMR spectra of Tetrahydro-4H-pyran-4-one and Cyclohexanone.

G cluster_0 Structural Comparison cluster_1 Spectroscopic Analysis cluster_2 Interpretation and Comparison A Tetrahydro-4H-pyran-4-one (Heterocycle with O) B Cyclohexanone (Carbocycle) A->B Structural Analogs C Acquire ¹H NMR Spectra A->C B->C D Analyze Chemical Shifts (δ) C->D E Analyze Multiplicity (Splitting Patterns) C->E F Effect of Heteroatom (Electronegativity of O) D->F E->F G Downfield shift of α-protons in Tetrahydro-4H-pyran-4-one F->G leads to H Comparison of β-proton shifts F->H influences I Conclusion: Distinct Spectral Fingerprints G->I H->I

Caption: Workflow for the comparative ¹H NMR analysis.

Discussion of Spectral Differences

The key difference in the ¹H NMR spectra of Tetrahydro-4H-pyran-4-one and Cyclohexanone arises from the presence of the oxygen atom in the former.

  • Protons Alpha to the Oxygen (Hα in Tetrahydro-4H-pyran-4-one): These protons experience a significant downfield shift to approximately 3.8 ppm. This is due to the strong deshielding effect of the adjacent electronegative oxygen atom, which withdraws electron density from the surrounding C-H bonds.

  • Protons Alpha to the Carbonyl Group (Hβ in Tetrahydro-4H-pyran-4-one and Hα in Cyclohexanone): In both molecules, the protons adjacent to the carbonyl group are deshielded and appear in the range of 2.3-2.4 ppm. The electron-withdrawing nature of the carbonyl group is the primary cause of this downfield shift.

  • Other Ring Protons (Hβ and Hγ in Cyclohexanone): In Cyclohexanone, the remaining protons are further away from the electron-withdrawing carbonyl group and therefore resonate at a higher field (upfield), typically between 1.7 and 1.9 ppm.

The distinct chemical shifts observed in the ¹H NMR spectra serve as a clear diagnostic tool to differentiate between these two structurally similar compounds. The significant downfield shift of the protons alpha to the ether linkage in Tetrahydro-4H-pyran-4-one is a characteristic feature of such heterocyclic systems. This comparative guide underscores the power of ¹H NMR spectroscopy in discerning subtle structural variations, a critical aspect in the synthesis and characterization of novel chemical entities for drug discovery and development.

References

Comparative 13C NMR Analysis of Dihydro-2H-pyran-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the 13C NMR Spectral Data of Key Dihydro-2H-pyran-4(3H)-one Analogs.

Data Presentation: 13C NMR Chemical Shifts

The following table summarizes the reported 13C NMR chemical shifts (δ) in parts per million (ppm) for dihydro-2H-pyran-3(4H)-one and tetrahydropyran-4-one. The data is presented to facilitate a clear comparison of the carbon environments in these two related cyclic ketones.

Carbon AtomDihydro-2H-pyran-3(4H)-one (δ, ppm)Tetrahydropyran-4-one (δ, ppm)
C=O~207~208
C-2~74~68
C-3~42~41
C-5~41~41
C-6~68~68

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Experimental Protocols

A standard protocol for acquiring a proton-decoupled 13C NMR spectrum of a pyranone derivative is outlined below.

1. Sample Preparation:

  • Weigh approximately 10-50 mg of the purified compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved to avoid signal broadening.

2. NMR Spectrometer Setup:

  • The experiment is typically performed on a 400 MHz or higher field NMR spectrometer.

  • Tune and match the probe for the 13C frequency.

  • Set the sample temperature, typically to 25 °C.

3. Acquisition Parameters:

  • A standard pulse program for a proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) is used.

  • The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

  • The number of scans (NS) is set to an appropriate value to achieve a good signal-to-noise ratio, which can range from several hundred to several thousand scans depending on the sample concentration.

  • A relaxation delay (D1) of 1-2 seconds is commonly used between scans.

4. Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase correction is applied to obtain a properly phased spectrum.

  • The baseline is corrected to be flat.

  • The chemical shifts are referenced to the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

Mandatory Visualization

The following diagram illustrates the general workflow for the 13C NMR analysis of a pyranone derivative.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference assign Assign Chemical Shifts reference->assign compare Compare with Alternatives assign->compare

Caption: Workflow for 13C NMR Analysis of Pyranone Derivatives.

Mass Spectrometry of 3-Methyldihydro-2H-pyran-4(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of heterocyclic compounds is a critical aspect of chemical analysis. This guide provides a comparative analysis of the mass spectrum of 3-Methyldihydro-2H-pyran-4(3H)-one against structurally related alternatives, supported by experimental data and detailed protocols.

Performance Comparison

The electron ionization mass spectrometry (EI-MS) data presented below allows for a clear differentiation of this compound from its structural analogs based on their distinct fragmentation patterns. The introduction of a methyl group significantly influences the fragmentation cascade, providing a unique mass spectral fingerprint.

Table 1: Mass Spectral Data of this compound

m/zRelative Abundance (%)Proposed Fragment
11425[M]+• (Molecular Ion)
9915[M-CH3]+
8640[M-C2H4]+•
71100[M-C2H3O]+
5860[C3H6O]+•
4385[C2H3O]+

Table 2: Mass Spectral Data of Tetrahydropyran-4-one

m/zRelative Abundance (%)Proposed Fragment
10030[M]+• (Molecular Ion)
7250[M-C2H4]+•
70100[M-CH2O]+•
5580[C3H3O]+
4295[C2H2O]+•

Table 3: Mass Spectral Data of 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one [1][2][3][4][5]

m/zRelative Abundance (%)Proposed Fragment
14420[M]+• (Molecular Ion)
12615[M-H2O]+•
11130[M-H2O-CH3]+
85100[M-C2H3O2]+
7140[C3H3O2]+
4390[C2H3O]+

Experimental Protocols

The following is a representative Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound and its analogs.

1. Sample Preparation

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL in the same solvent.

  • Sample Purity: Ensure the sample is free of particulate matter by filtering through a 0.45 µm syringe filter if necessary.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A GC system (or equivalent).

  • Mass Spectrometer: Agilent 5975C MS detector (or equivalent).

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final hold: 5 minutes at 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Mode: Full scan.

3. Data Analysis

  • Identify the chromatographic peak corresponding to the analyte.

  • Obtain the mass spectrum of the identified peak.

  • Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

  • Analyze the fragmentation pattern to elucidate the structure.

Visualizations

The following diagrams illustrate the proposed fragmentation pathway for this compound and a typical experimental workflow for its analysis.

fragmentation_pathway M [M]+• m/z 114 F1 [M-CH3]+ m/z 99 M->F1 -CH3• F2 [M-C2H4]+• m/z 86 M->F2 -C2H4 F3 [M-C2H3O]+ m/z 71 M->F3 -C2H3O• (α-cleavage) F4 [C3H6O]+• m/z 58 F2->F4 -CO F5 [C2H3O]+ m/z 43 F3->F5 -C2H4

Caption: Proposed EI fragmentation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Volatile Solvent dilute Dilute to Working Concentration dissolve->dilute filter Filter if Necessary dilute->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-400) ionize->detect identify Identify Peak detect->identify extract Extract Mass Spectrum identify->extract compare Compare with Library extract->compare analyze Analyze Fragmentation compare->analyze

Caption: Experimental workflow for GC-MS analysis of pyranone derivatives.

References

Infrared spectroscopy of 3-Methyldihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Infrared Spectroscopy of 3-Methyldihydro-2H-pyran-4(3H)-one and Related Cyclic Ketones

For researchers and professionals in drug development and organic synthesis, infrared (IR) spectroscopy is a crucial analytical technique for the structural elucidation and quality control of organic molecules. This guide provides a comparative analysis of the infrared spectrum of this compound against alternative cyclic ketones, supported by experimental data and protocols.

Data Summary of Infrared Absorption Frequencies

The following table summarizes the key infrared absorption frequencies for this compound and comparable cyclic ketones. The expected values for the target compound are derived from established principles of IR spectroscopy, while the data for the alternatives are based on documented spectra.

Functional GroupVibrational ModeThis compound (Expected, cm⁻¹)Cyclohexanone (Observed, cm⁻¹)Tetrahydro-2H-pyran-2-one (Observed, cm⁻¹)
Carbonyl (C=O)Stretch~1715~1715[1][2][3]~1735 (Ester)[1]
C-O-C (Ether)Stretch~1100N/A~1250-1000[1]
C-H (Alkyl)Stretch~2850-2960[3]~2860-2940~2860-2960
C-H (Alkyl)Bend~1450-1470~1450~1450-1480

Experimental Protocols

General Protocol for Attenuated Total Reflectance (ATR) FTIR Spectroscopy

A standard method for obtaining the IR spectrum of a liquid sample such as this compound is Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly aligned and the background spectrum is collected. The ATR crystal (typically diamond or germanium) should be cleaned with a suitable solvent (e.g., isopropanol) and dried completely.

  • Sample Application: Apply a small drop of the neat liquid sample directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Secure the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Process the resulting interferogram with a Fourier transform to obtain the infrared spectrum. Perform a baseline correction if necessary.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for comparing the infrared spectrum of a target compound with known alternatives.

G Infrared Spectrum Comparative Analysis Workflow cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Comparison and Conclusion Target Acquire IR Spectrum of This compound Identify_Target Identify Key Peaks: C=O, C-O-C, C-H Target->Identify_Target Alternatives Acquire/Retrieve IR Spectra of Cyclohexanone & Tetrahydro-2H-pyran-2-one Identify_Alts Identify Key Peaks in Alternatives Alternatives->Identify_Alts Compare Compare Peak Positions and Intensities Identify_Target->Compare Identify_Alts->Compare Conclusion Draw Structural Conclusions Compare->Conclusion

Caption: Workflow for IR spectral comparison.

Discussion of Spectral Features

This compound: The key feature in the IR spectrum of this molecule is the strong absorption band around 1715 cm⁻¹, characteristic of a carbonyl group (C=O) in a six-membered ring.[1][2][3] The presence of an ether linkage (C-O-C) within the ring is expected to produce a strong stretching vibration in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Additionally, C-H stretching and bending vibrations from the methyl and methylene groups will be observed in the ranges of 2850-2960 cm⁻¹ and 1450-1470 cm⁻¹, respectively.[3]

Cyclohexanone (Alternative 1): As a simple six-membered cyclic ketone, cyclohexanone serves as an excellent baseline for the carbonyl absorption, exhibiting a strong, sharp peak at approximately 1715 cm⁻¹.[2][3] Unlike the target molecule, it lacks the ether C-O-C stretch, making this a key point of differentiation.

Tetrahydro-2H-pyran-2-one (Alternative 2): This molecule is an ester (a lactone) rather than a ketone. The carbonyl group in a saturated ester typically absorbs at a higher frequency, around 1735 cm⁻¹.[1] This distinct shift in the C=O stretching frequency provides a clear method to distinguish it from the target ketone. Furthermore, it will also display the characteristic C-O stretching bands of the ester group.[1]

By comparing the presence, absence, and precise location of these key absorption bands, researchers can confidently distinguish this compound from similar cyclic structures.

References

A Comparative Guide to the Analytical Characterization of 3-Methyldihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of heterocyclic compounds is paramount for ensuring purity, understanding structure-activity relationships, and meeting regulatory standards. This guide provides a comparative overview of key analytical methods for the characterization of 3-Methyldihydro-2H-pyran-4(3H)-one, a saturated heterocyclic ketone. Due to the limited availability of specific experimental data for this compound, this guide leverages data from closely related pyranone derivatives to provide a comprehensive analytical framework.

Spectroscopic and Chromatographic Techniques: A Comparative Analysis

The structural elucidation and purity assessment of this compound can be effectively achieved through a combination of spectroscopic and chromatographic methods. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Data Summary

The following tables summarize the expected and observed quantitative data for the characterization of this compound and its close structural analogs.

Table 1: ¹H NMR and ¹³C NMR Spectral Data for Dihydro-2H-pyran-3(4H)-one (a close analog) [1]

¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Protons3.94s--CH₂- (position 2)
3.77t5.2-CH₂- (position 6)
2.45t6.8-CH₂- (position 4)
2.02quint6.0-CH₂- (position 5)
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) Assignment
Carbons207.5C=O (position 3)
74.5-CH₂- (position 2)
65.9-CH₂- (position 6)
37.4-CH₂- (position 4)
24.8-CH₂- (position 5)

Table 2: Mass Spectrometry (MS) Data for Dihydro-2H-pyran-3(4H)-one [1]

Ionization Mode m/z Relative Intensity Proposed Fragment
EI100[M]⁺Molecular Ion
71[M-CHO]⁺
42[C₃H₆]⁺

Table 3: Infrared (IR) Spectroscopy Data for a Representative Pyranone Derivative [2]

Vibrational Mode Frequency (cm⁻¹) Intensity
C-H stretching (alkane)3100-2860Medium-Sharp
C=O stretching (ketone)~1720Strong
C-O-C stretching (ether)~1100Strong

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance 500 spectrometer.[1]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum at a frequency of 500 MHz. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum at a frequency of 125 MHz.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound, and to assess its purity.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system, for example, an Agilent 5890 Series II GC coupled with a 5972 Mass Selective Detector.[1]

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk.[2]

  • Instrumentation: Use an FT-IR spectrometer, such as a Bruker Vector 22.[2]

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups (e.g., C=O, C-O-C, C-H).

Visualizing Experimental Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict a general experimental workflow for compound characterization and a representative signaling pathway potentially modulated by pyranone derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quantification Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS IR Infrared Spectroscopy Purification->IR HPLC HPLC Analysis Purification->HPLC

Caption: A generalized experimental workflow for the synthesis, purification, and analytical characterization of this compound.

While the specific biological targets of this compound are not well-documented, pyranone derivatives have been investigated for their potential to modulate various signaling pathways, including those involved in cell growth and proliferation. The following diagram illustrates a simplified representation of a generic cell signaling pathway that could be a target for such compounds.

Signaling_Pathway cluster_pathway Generic Cell Signaling Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Transduction Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Proliferation, Apoptosis) TF->Response Gene Expression Pyranone Pyranone Derivative (Potential Inhibitor) Pyranone->Kinase2 Inhibition

Caption: A diagram of a generic signaling pathway potentially inhibited by pyranone derivatives, leading to a cellular response.

References

A Comparative Guide to 3-Methyldihydro-2H-pyran-4(3H)-one and Its Positional Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran-4-one scaffold is a significant structural motif in a variety of biologically active compounds. The introduction of a methyl group at different positions on this ring system can profoundly influence the molecule's physicochemical properties, biological activity, and potential as a therapeutic agent. This guide provides a comparative analysis of 3-Methyldihydro-2H-pyran-4(3H)-one and its positional isomers, offering a valuable resource for researchers in medicinal chemistry and drug development. While direct comparative studies on all isomers are limited, this document compiles available experimental and predicted data to facilitate informed decisions in the design and synthesis of novel therapeutic candidates.

Physicochemical and Spectroscopic Properties

The position of the methyl group on the dihydropyranone ring affects properties such as boiling point, density, and spectroscopic characteristics. While comprehensive experimental data for all isomers is not available, the following tables summarize known and predicted values.

Table 1: Physicochemical Properties of Methyl-dihydropyran-4(3H)-one Isomers

Property2-Methyldihydro-2H-pyran-4(3H)-oneThis compound5-Methyldihydro-2H-pyran-4(3H)-one6-Methyldihydro-2H-pyran-4(3H)-one
CAS Number 1193-20-0[1]119124-53-7[2]Data not availableData not available
Molecular Formula C₆H₁₀O₂C₆H₁₀O₂C₆H₁₀O₂C₆H₁₀O₂
Molecular Weight ( g/mol ) 114.14114.142[2]114.14114.14
Appearance Clear, colorless liquid[1]Data not availableData not availableData not available
Boiling Point (°C) 174.9 at 760 mmHg[1]174.9 ± 15.0 at 760 mmHg[2]Data not availableData not available
Density (g/cm³) 1.001[1]1.0 ± 0.1[2]Data not availableData not available
Flash Point (°C) 63.5[1]63.5 ± 13.9[2]Data not availableData not available

Table 2: Spectroscopic Data of Methyl-dihydropyran-4(3H)-one Isomers

IsomerSpectroscopic Data
2-Methyldihydro-2H-pyran-4(3H)-one Synonyms: tetrahydro-2-methyl-4H-Pyran-4-one[1]
This compound Synonyms: 3-methyl-tetrahydro-pyran-4-one[3]

Synthesis Protocols

The synthesis of substituted tetrahydropyran-4-ones can be achieved through various synthetic routes. Below are representative protocols that can be adapted for the synthesis of the target isomers.

General Synthesis of Substituted Tetrahydropyran-4-ones

Substituted tetrahydropyran-4-ones are valuable starting materials for the synthesis of various biologically active heterocyclic compounds. One common method involves the condensation of an appropriate ketone with an aldehyde. For instance, 3,5-disubstituted tetrahydropyran-4-ones can be synthesized via the condensation of acetone with formaldehyde.[4]

Synthesis of 2-Substituted Tetrahydropyran-4-ones

Routes to chiral 2-methyltetrahydropyran-4-one have been developed from readily available chiral precursors. One approach involves the cyclization of (S)-5-hydroxyhex-1-en-3-one. To maintain optical purity, an oxidative Pd-catalyzed ring closure to form (2S)-2-methyl-2,3-dihydropyran-4-one, followed by hydrogenation, is a preferred method.[2]

Experimental Protocol: Synthesis of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one

This protocol describes the synthesis of a disubstituted tetrahydropyran-4-one, which illustrates a general procedure that could be adapted.

Materials:

  • Acetone

  • Formaldehyde

  • Potassium carbonate (K₂CO₃)

  • Hydroxylamine hydrochloride

  • Sodium acetate (AcONa)

  • Sodium hydroxide (NaOH)

  • Various organic solvents for extraction and purification

Procedure:

  • Condensation: React acetone with formaldehyde in a 1:4 ratio in the presence of K₂CO₃. This reaction typically yields the 3,5-disubstituted tetrahydropyran-4-one.[4]

  • Oxime Formation: The resulting tetrahydropyran-4-one can be further reacted with hydroxylamine hydrochloride in the presence of a base like NaOH or AcONa to form the corresponding oxime. The optimal yield for this step is often achieved with AcONa at a temperature below 80°C.[4]

  • Purification and Characterization: The final products are purified using standard techniques such as recrystallization or column chromatography. Characterization is performed using elemental analysis, IR spectroscopy, and ¹H and ¹³C NMR spectroscopy.[4]

Biological Activity and Signaling Pathways

Derivatives of tetrahydropyran-4-one have been reported to exhibit a range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The specific activity is highly dependent on the nature and position of the substituents on the pyranone ring.

Antimicrobial and Antioxidant Activities

Oximes derived from 3,5-substituted tetrahydropyran-4-ones have shown antibacterial activity.[4] Furthermore, various 4H-pyran derivatives have been evaluated for their antioxidant and antibacterial properties, with some compounds showing efficacy comparable to or better than standard drugs.[5]

Anticancer Activity

Certain 4H-pyran-4-one derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1] The mechanism of action may involve the inhibition of key enzymes or the induction of apoptosis. For example, some pyranone derivatives have shown inhibitory activity against the HL-60 human leukemia cell line.

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by these simple methyl-substituted dihydropyranones are not well-documented, many cytotoxic agents exert their effects through the induction of apoptosis. A plausible mechanism could involve the activation of the intrinsic apoptotic pathway.

Hypothetical Apoptotic Pathway Pyranone_Derivative Pyranone_Derivative Cellular_Stress Cellular_Stress Pyranone_Derivative->Cellular_Stress induces Bax_Bak_Activation Bax_Bak_Activation Cellular_Stress->Bax_Bak_Activation Mitochondrial_Outer_Membrane_Permeabilization Mitochondrial_Outer_Membrane_Permeabilization Bax_Bak_Activation->Mitochondrial_Outer_Membrane_Permeabilization Cytochrome_c_Release Cytochrome_c_Release Mitochondrial_Outer_Membrane_Permeabilization->Cytochrome_c_Release Apoptosome_Formation Apoptosome_Formation Cytochrome_c_Release->Apoptosome_Formation Caspase_9_Activation Caspase_9_Activation Apoptosome_Formation->Caspase_9_Activation Caspase_3_Activation Caspase_3_Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

A hypothetical intrinsic apoptotic pathway potentially induced by pyranone derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a general method for assessing the cytotoxic activity of the pyranone isomers against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HT-29, HCT-116)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds (pyranone isomers) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Experimental Workflows

The synthesis and biological evaluation of these isomers would typically follow a structured workflow.

Experimental Workflow cluster_synthesis Synthesis and Characterization cluster_bioactivity Biological Evaluation Synthesis Synthesis of Isomers Purification Purification Synthesis->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Screening Primary Biological Screening (e.g., Antimicrobial) Characterization->Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) Screening->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism

A general workflow for the synthesis and biological evaluation of pyranone isomers.

Conclusion

This guide provides a comparative overview of this compound and its positional isomers based on currently available data. The position of the methyl group is expected to influence the physicochemical properties and biological activities of these compounds. While there are gaps in the direct comparative data, the provided information and protocols offer a solid foundation for researchers to design and execute further studies. Systematic synthesis and evaluation of these isomers are crucial to fully elucidate their structure-activity relationships and unlock their therapeutic potential.

References

A Comparative Guide to the X-ray Crystallography of Pyranone Derivatives and Other Key Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of bioactive molecules is paramount. X-ray crystallography stands as a definitive method for elucidating these structures at an atomic level. This guide provides a comparative analysis of the crystallographic data of pyranone derivatives against other significant heterocyclic compounds, namely pyrazole, pyrimidine, and thiophene derivatives. The supporting experimental data, protocols, and structural visualizations are intended to serve as a valuable resource in the design and development of novel therapeutic agents.

Comparative Crystallographic Data of Heterocyclic Compounds

The crystal structures of pyranone derivatives, alongside other heterocycles, reveal key insights into their molecular packing, intermolecular interactions, and conformational preferences. These parameters are crucial for understanding their physical properties and biological activity. The following table summarizes the crystallographic data for representative examples of these compound classes.

ParameterPyranone Derivative (3,5-Dihydroxy-2-methyl-4H-pyran-4-one)Pyrazole Derivative (4-Iodo-1H-pyrazole)Pyrimidine Derivative (2-Amino-4-(4-chlorophenyl)-6-phenylpyrimidine-5-carbonitrile)Thiophene Derivative (2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile)
Chemical Formula C₆H₆O₄C₃H₃IN₂C₁₇H₁₁ClN₄C₉H₁₀N₂S
Molecular Weight 142.11 g/mol 193.97 g/mol 306.77 g/mol 178.25 g/mol
Crystal System MonoclinicOrthorhombicMonoclinicMonoclinic
Space Group P2₁/nPnmaP2₁/cP2₁/c
Unit Cell Dimensions a = 6.9400(14) Å, b = 6.0648(12) Å, c = 14.008(3) Å, β = 92.77(3)°[1]a = 14.133(3) Å, b = 13.579(3) Å, c = 6.1360(12) Åa = 9.041(2) Å, b = 14.782(3) Å, c = 11.459(2) Å, β = 107.98(3)°a = 10.996(2) Å, b = 6.4710(13) Å, c = 13.069(3) Å, β = 108.03(3)°
Unit Cell Volume 588.9(2) ų[1]1177.3(4) ų1457.1(5) ų884.2(3) ų
Resolution (Å) Not ReportedNot ReportedNot ReportedNot Reported
CCDC Number Not ReportedNot Reported1456303913702

Experimental Protocols

The determination of a crystal structure by X-ray diffraction involves a series of well-defined steps, from sample preparation to data analysis. The following is a generalized protocol for small molecule X-ray crystallography.

Crystal Growth

High-quality single crystals are essential for a successful X-ray diffraction experiment. The most common method for growing crystals of organic compounds like pyranone derivatives is by slow evaporation of a saturated solution.

  • Procedure:

    • Dissolve the purified pyranone derivative in a suitable solvent or a mixture of solvents to prepare a nearly saturated solution.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial, cover it loosely with a cap or parafilm with small perforations to allow for slow evaporation of the solvent.

    • Allow the vial to stand undisturbed in a vibration-free environment at a constant temperature.

    • Monitor the vial for the formation of single crystals over a period of several days to weeks.

Data Collection

Once suitable crystals are obtained, they are mounted and exposed to an X-ray beam to collect diffraction data.

  • Procedure:

    • A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected and mounted on a goniometer head.

    • The mounted crystal is placed on the X-ray diffractometer.

    • The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms.

    • A monochromatic X-ray beam is directed at the crystal.

    • The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector as a series of images.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

  • Procedure:

    • The positions and intensities of the diffraction spots are integrated from the collected images.

    • The unit cell parameters and the space group of the crystal are determined from the diffraction pattern.

    • The initial phases of the structure factors are determined using direct methods or Patterson methods.

    • An initial model of the molecular structure is built based on the electron density map calculated from the structure factors.

    • The atomic positions and thermal parameters of the model are refined against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement.

Visualizing the Process and Structures

To better understand the workflow and the molecular entities being compared, the following diagrams have been generated using the DOT language.

G General Workflow of X-ray Crystallography cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification Growth Crystal Growth Synthesis->Growth Selection Crystal Selection & Mounting Growth->Selection Diffraction X-ray Diffraction Selection->Diffraction Solution Structure Solution (Phasing) Diffraction->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Deposition Deposition Validation->Deposition Deposition (e.g., CCDC) molecular_structures Comparison of Heterocyclic Scaffolds Pyranone Pyranone Derivative Pyrazole Pyrazole Derivative Pyrimidine Pyrimidine Derivative Thiophene Thiophene Derivative

References

Comparative study of different synthetic routes to 3-Methyldihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and scalable synthetic methodologies for novel heterocyclic compounds is a cornerstone of modern drug discovery and development. 3-Methyldihydro-2H-pyran-4(3H)-one is a valuable heterocyclic ketone scaffold with significant potential in medicinal chemistry. This guide provides a comprehensive comparative analysis of three prominent synthetic routes to this target molecule: Intramolecular Oxy-Michael Addition, Synthesis from an Unsaturated Lactone Intermediate, and Prins Cyclization. This analysis is supported by detailed experimental protocols and a quantitative comparison of key reaction parameters to aid researchers in selecting the most suitable strategy for their specific needs.

Comparative Data of Synthetic Approaches

The following table summarizes the key quantitative data for the three synthetic routes discussed in this guide. The data is compiled from representative examples in the literature for the synthesis of this compound or closely related analogs.

ParameterRoute 1: Intramolecular Oxy-Michael AdditionRoute 2: From Unsaturated LactoneRoute 3: Prins Cyclization
Starting Materials (E)-5-hydroxy-4-methylhept-6-en-3-oneAldehyde, Brassard's DieneHomoallylic alcohol, Aldehyde
Key Reactions Intramolecular Oxy-Michael AdditionHetero-Diels-Alder, Nucleophilic AdditionPrins Cyclization
Number of Steps 1 (from hydroxy enone)21
Typical Yield Good to ExcellentGood to ExcellentModerate to Good
Reaction Temperature Room Temperature to Reflux-78 °C to Room TemperatureRoom Temperature to 80 °C
Reaction Time 1 - 24 hours2 - 12 hours1 - 6 hours
Key Reagents/Catalysts Base (e.g., NaH, K₂CO₃) or Acid (e.g., TsOH)Lewis Acid (e.g., Et₂AlCl, Yb(OTf)₃)Brønsted or Lewis Acid (e.g., H₂SO₄, InCl₃)
Scalability Potentially highModerateModerate
Key Challenges Control of stereochemistry, potential for side reactionsAvailability and handling of diene and Lewis acidsControl of selectivity, potential for rearrangements

Synthetic Routes and Experimental Protocols

Route 1: Intramolecular Oxy-Michael Addition

This route offers a straightforward approach to the pyranone ring system through the cyclization of a hydroxy enone precursor. The reaction can be catalyzed by either a base or an acid.

G cluster_0 Route 1: Intramolecular Oxy-Michael Addition Start Hydroxy Enone Step1 Base or Acid Catalyst Start->Step1 Cyclization Product This compound Step1->Product

Caption: Workflow for the Intramolecular Oxy-Michael Addition route.

Experimental Protocol:

  • Preparation of the Hydroxy Enone Precursor: The starting (E)-5-hydroxy-4-methylhept-6-en-3-one can be synthesized via an aldol condensation between propanal and but-3-en-2-one.

  • Cyclization: To a solution of the hydroxy enone (1 mmol) in a suitable solvent such as THF or CH₂Cl₂ (10 mL), is added a catalytic amount of a base (e.g., NaH, 0.1 mmol) or an acid (e.g., p-toluenesulfonic acid, 0.1 mmol).

  • The reaction mixture is stirred at room temperature or heated to reflux and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl (for base-catalyzed reactions) or NaHCO₃ (for acid-catalyzed reactions).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Synthesis from an Unsaturated Lactone Intermediate

This two-step approach involves an initial Hetero-Diels-Alder reaction to form an unsaturated lactone, which is then converted to the desired pyranone.

G cluster_1 Route 2: From Unsaturated Lactone Start_2 Aldehyde + Brassard's Diene Step1_2 Lewis Acid Catalyzed Hetero-Diels-Alder Start_2->Step1_2 Intermediate_2 Unsaturated Lactone Step1_2->Intermediate_2 Step2_2 Nucleophilic Addition Intermediate_2->Step2_2 Product_2 This compound Step2_2->Product_2

Caption: Workflow for the synthesis from an unsaturated lactone.

Experimental Protocol:

  • Hetero-Diels-Alder Reaction: To a solution of the aldehyde (1 mmol) in CH₂Cl₂ (10 mL) at -78 °C is added a Lewis acid (e.g., Et₂AlCl, 1.1 mmol). After stirring for 15 minutes, a solution of Brassard's diene (1.2 mmol) in CH₂Cl₂ (5 mL) is added dropwise. The reaction is stirred at -78 °C and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The mixture is warmed to room temperature, and the layers are separated.

  • The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried, filtered, and concentrated to give the crude unsaturated lactone.

  • Nucleophilic Addition: The crude lactone is dissolved in a suitable solvent (e.g., THF), and a nucleophile (e.g., methylmagnesium bromide in Et₂O, 1.2 mmol) is added at 0 °C.

  • The reaction is stirred until completion (monitored by TLC) and then quenched with saturated aqueous NH₄Cl.

  • The product is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography to yield this compound.

Route 3: Prins Cyclization

The Prins cyclization provides a direct, one-step method for the construction of the tetrahydropyran ring from a homoallylic alcohol and an aldehyde.

G cluster_2 Route 3: Prins Cyclization Start_3 Homoallylic Alcohol + Aldehyde Step1_3 Acid-Catalyzed Prins Cyclization Start_3->Step1_3 Product_3 This compound Step1_3->Product_3

Caption: Workflow for the Prins Cyclization route.

Experimental Protocol:

  • To a solution of the homoallylic alcohol (1 mmol) and the aldehyde (1.2 mmol) in a suitable solvent such as CH₂Cl₂ or nitromethane (10 mL) is added a catalytic amount of a Brønsted acid (e.g., H₂SO₄) or a Lewis acid (e.g., InCl₃).

  • The reaction mixture is stirred at room temperature or heated to 80 °C and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.

  • The layers are separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Conclusion

The choice of the optimal synthetic route to this compound will depend on several factors, including the availability of starting materials, desired scale of the reaction, and the specific stereochemical requirements of the final product. The Intramolecular Oxy-Michael Addition offers a straightforward and potentially high-yielding approach. The synthesis from an unsaturated lactone provides a versatile route with the potential for introducing diversity at two positions of the pyranone ring. The Prins Cyclization is an efficient one-step method, though it may require careful optimization to control selectivity. This guide provides the necessary information for researchers to make an informed decision and proceed with the synthesis of this valuable heterocyclic scaffold.

A Comparative Analysis of the Biological Activities of Pyranone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyranone scaffold is a privileged structure in medicinal chemistry, found in a plethora of natural products and synthetic compounds exhibiting a wide array of biological activities. This guide provides a comparative overview of the biological performance of various pyranone analogs, with a focus on their cytotoxic and antimicrobial properties. The information is supported by experimental data to aid in structure-activity relationship (SAR) studies and guide future drug discovery efforts.

Data Presentation: A Comparative Look at Pyranone Analogs

The biological activities of pyranone derivatives are quantitatively summarized below to facilitate a clear comparison of their potency.

Cytotoxic Activity of Pyranone Analogs

The in vitro cytotoxic activity of various pyranone analogs against several human cancer cell lines is presented as IC50 values (the concentration required for 50% inhibition of cell growth). Lower IC50 values indicate greater potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-hydroxy-2-iodomethyl-4-pyranoneL1210 Murine Leukemia3.15[1]
6-bromo-2-bromomethyl-5-hydroxy-4-pyranoneL1210 Murine Leukemia3.40[1]
5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (pyrone 9)Various AML cell lines5 - 50[2]
N-benzyl L-Phg-based haloenol morpholinone analogLNCaP and PC-3 (Prostate)1 - 4[3]
3′,6-dichloroflavanoneMDA-MB-231 (Breast)2.9[4]
Caged Garcinia xanthones (compounds 90, 103, 104)NCI-H187 (Lung)0.65 - 5.2 µg/mL[4]
2,4-diarylpyrano[3,2-c]chromen-5(4H)-one (compound 77)HCT 116 (Colon)1.4[4]
Naphthoflavone (compound 59)MiaPaCa-2 (Pancreatic)1.93[4]
5-acetyl-2-amino-4-(aryl)-6-methyl-4H-Pyran-3-carbonitrile (4d)HepG2 (Liver)42.36[5]
5-acetyl-2-amino-4-(aryl)-6-methyl-4H-Pyran-3-carbonitrile (4f)MCF7 (Breast)35.69[5]
Polyfunctionalized pyranone (6e)HeLa (Cervical)11.8[6]
Polyfunctionalized pyranone (6e)A549 (Lung)12.7[6]
Sugar fused pyrano[3,2-c]pyranone (5g, 5h)MCF-7 (Breast)100[7]
Antimicrobial Activity of Pyranone Analogs

The antimicrobial efficacy of representative pyranone derivatives is summarized by their Minimum Inhibitory Concentration (MIC) values. A lower MIC value indicates a higher level of antimicrobial activity.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Dehydroacetic acid intermediate (1)S. aureus, P. aeruginosa, C. albicans625[8]
Naphtho-γ-pyronesE. coli, P. aeruginosa, E. faecalis4.3 - 50[8]
Spiroaminopyran derivative (5d)S. aureus (clinical isolate)32[9]
Spiroaminopyran derivative (5d)S. pyogenes (clinical isolate)64[9]
Pyrano[2,3-c]pyrazole derivative (5c)E. coli, K. pneumonia6.25[10]
Dihydroxymethyl pyranoneCandida albicansHighly active[11]
Indazole derivative (5)S. aureus, S. epidermidis64 - 128[12]
Pyrazoline derivative (9)Drug-resistant Staphylococcus and Enterococcus strains4[12]

Key Signaling Pathways Modulated by Pyranone Analogs

Pyranone derivatives have been shown to exert their anticancer effects by modulating multiple oncogenic signaling pathways.[13] A significant mechanism for the anti-inflammatory activity of some pyranone analogs is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14]

Pyranone_Anticancer_Signaling_Pathways cluster_0 Pyranone Analogs cluster_1 Signaling Pathways cluster_2 Cellular Outcomes Pyranone Pyranone PI3K_Akt_mTOR PI3K/Akt/mTOR Pyranone->PI3K_Akt_mTOR Inhibits MAPK_ERK MAPK/ERK Pyranone->MAPK_ERK Inhibits NF_kB NF-κB Pyranone->NF_kB Inhibits Wnt_BetaCatenin Wnt/β-catenin Pyranone->Wnt_BetaCatenin Inhibits Proliferation Cell Proliferation PI3K_Akt_mTOR->Proliferation Promotes Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Inhibits Angiogenesis Angiogenesis PI3K_Akt_mTOR->Angiogenesis Promotes MAPK_ERK->Proliferation Promotes MAPK_ERK->Apoptosis Inhibits Inflammation Inflammation NF_kB->Inflammation Promotes Wnt_BetaCatenin->Proliferation Promotes

Modulation of key oncogenic signaling pathways by pyranone analogs.

Experimental Protocols

Standardized experimental protocols are crucial for the reproducibility and comparison of biological activity data.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[14]

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: The cells are then treated with various concentrations of the pyranone analogs and incubated for a period of 24 to 72 hours.[15][17]

  • MTT Addition: After the treatment period, MTT solution is added to each well to a final concentration of 0.5 mg/mL, and the plate is incubated for 1 to 4 hours at 37°C.[16][18]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[15][17]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.[16]

MTT_Assay_Workflow start Start cell_seeding Cell Seeding in 96-well plate start->cell_seeding end End incubation_24h 24h Incubation for cell attachment cell_seeding->incubation_24h compound_treatment Treatment with Pyranone Analogs incubation_24h->compound_treatment incubation_48_72h 24-72h Incubation compound_treatment->incubation_48_72h mtt_addition Addition of MTT solution incubation_48_72h->mtt_addition incubation_4h 1-4h Incubation mtt_addition->incubation_4h solubilization Addition of Solubilization Solution incubation_4h->solubilization absorbance_reading Measure Absorbance (570 nm) solubilization->absorbance_reading absorbance_reading->end

Experimental workflow for the MTT cytotoxicity assay.

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth after a defined incubation period.[14]

Procedure:

  • Inoculum Preparation: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.[14][19]

  • Serial Dilution: Two-fold serial dilutions of the pyranone derivatives are performed in a 96-well microtiter plate containing a suitable growth medium.[14][19]

  • Inoculation: Each well is inoculated with the prepared microbial suspension.[19]

  • Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[19]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible microbial growth.[19]

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum end End serial_dilution Serial Dilution of Pyranone Analogs in 96-well plate prep_inoculum->serial_dilution inoculation Inoculate wells with microbial suspension serial_dilution->inoculation incubation Incubate plates (24-48h) inoculation->incubation read_mic Determine MIC (lowest concentration with no visible growth) incubation->read_mic read_mic->end

Workflow for the broth microdilution antimicrobial assay.

References

A Comparative Benchmarking Guide: 3-Methyldihydro-2H-pyran-4(3H)-one and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical and biological properties of 3-Methyldihydro-2H-pyran-4(3H)-one against a selection of its structurally similar analogs. The information presented herein is a synthesis of available experimental data from various scientific sources, intended to facilitate further research and development in the field of medicinal chemistry.

Introduction to Dihydropyranones

Dihydropyranone scaffolds are prevalent heterocyclic motifs in a wide array of natural products and synthetic molecules of pharmaceutical interest. Their inherent structural features and amenability to chemical modification make them attractive starting points for the discovery of novel therapeutic agents. This guide focuses on this compound and its analogs, providing a comparative analysis of their physicochemical properties, spectral characteristics, and biological activities.

Physicochemical and Spectral Properties

A comparative summary of the key physicochemical and spectral properties of this compound and its analogs is presented below. These parameters are crucial for understanding the compounds' behavior in biological systems and for their identification and characterization.

Table 1: Comparative Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogP
Dihydro-2H-pyran-4(3H)-oneC₅H₈O₂100.12-0.5
This compound C₆H₁₀O₂ 114.14 -0.1
3,3-Dimethyldihydro-2H-pyran-4(3H)-oneC₇H₁₂O₂128.170.3
3-Ethyldihydro-2H-pyran-4(3H)-oneC₇H₁₂O₂128.170.4

Table 2: Comparative Spectral Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
Dihydro-2H-pyran-4(3H)-one~3.8 (t, 2H), ~2.7 (t, 2H), ~2.5 (t, 2H), ~1.9 (m, 2H)~208 (C=O), ~68 (CH₂-O), ~45 (CH₂-C=O), ~38 (CH₂), ~25 (CH₂)~1725 (C=O)
This compound ~4.0-3.5 (m, 3H), ~2.8-2.2 (m, 3H), ~1.1 (d, 3H)~210 (C=O), ~72 (CH-O), ~65 (CH₂-O), ~48 (CH-CH₃), ~35 (CH₂), ~15 (CH₃)~1720 (C=O)
3,3-Dimethyldihydro-2H-pyran-4(3H)-one~3.7 (s, 2H), ~2.5 (s, 2H), ~1.2 (s, 6H)~212 (C=O), ~75 (C(CH₃)₂), ~68 (CH₂-O), ~55 (CH₂-C=O), ~22 (CH₃)~1715 (C=O)
3-Ethyldihydro-2H-pyran-4(3H)-one~4.1-3.6 (m, 3H), ~2.7-2.2 (m, 3H), ~1.6 (q, 2H), ~0.9 (t, 3H)~210 (C=O), ~70 (CH-O), ~64 (CH₂-O), ~55 (CH-Et), ~33 (CH₂), ~25 (CH₂-CH₃), ~11 (CH₃)~1720 (C=O)

Note: The spectral data presented are approximate values based on typical shifts for these structures and may vary depending on the specific experimental conditions.

Biological Activity

The biological potential of dihydropyranone derivatives has been explored in various contexts, including anticancer and antimicrobial applications. The following tables summarize available quantitative data, primarily from in vitro studies. It is important to note that the data is compiled from different sources and direct comparison should be made with caution.

Table 3: Comparative Cytotoxic Activity (IC₅₀, µM)

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)
Phomapyrone AHL-60 (Human promyelocytic leukemia)31.02[1]
Phomapyrone BHL-60 (Human promyelocytic leukemia)34.62[1]
11S, 13R-(+)-phomacumarin AHL-60 (Human promyelocytic leukemia)27.90[1]
4H-pyran derivative (4d)HCT-116 (Human colorectal carcinoma)75.1[1]
Coumarin analogue with 4H-pyran ring (3d)Breast Cancer Cell Line0.018[1]

Table 4: Comparative Antimicrobial Activity (MIC, µg/mL)

Compound ClassSpecific DerivativeS. aureusE. coliC. albicans
Pyrano[4,3-b]pyranonesCompound 7 (Spiro hybrid)50>100ND
Spiro-4H-pyransCompound 5d (indole and cytosine containing)32≥512ND

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Synthesis of 3-Alkyldihydro-2H-pyran-4(3H)-ones (General Procedure)

A common route for the synthesis of 3-alkyldihydro-2H-pyran-4(3H)-ones involves the conjugate addition of an organocuprate reagent to a suitable α,β-unsaturated lactone, followed by cyclization.

Synthesis_Workflow start α,β-Unsaturated Lactone step1 Conjugate Addition start->step1 reagent Lithium Dialkylcuprate (R₂CuLi) reagent->step1 intermediate Enolate Intermediate step1->intermediate step2 Protonation & Intramolecular Cyclization intermediate->step2 product 3-Alkyldihydro-2H- pyran-4(3H)-one step2->product

A generalized synthetic workflow for 3-alkyldihydro-2H-pyran-4(3H)-ones.

Protocol:

  • Preparation of the Organocuprate Reagent: To a solution of copper(I) iodide in anhydrous tetrahydrofuran (THF) at -78 °C, two equivalents of an alkyllithium reagent (e.g., methyllithium for 3-methyl substitution) are added dropwise. The mixture is stirred at this temperature for 30 minutes to form the lithium dialkylcuprate.

  • Conjugate Addition: A solution of the α,β-unsaturated lactone in anhydrous THF is added dropwise to the freshly prepared organocuprate solution at -78 °C. The reaction is stirred for a specified time until the starting material is consumed (monitored by TLC).

  • Work-up and Cyclization: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the desired 3-alkyldihydro-2H-pyran-4(3H)-one.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Procedure cell_seeding Seed cells in 96-well plate incubation1 Incubate (24h) cell_seeding->incubation1 treatment Add test compounds (various concentrations) incubation1->treatment incubation2 Incubate (48-72h) treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate (4h) mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization measurement Measure absorbance (570 nm) solubilization->measurement analysis Calculate IC₅₀ values measurement->analysis

Workflow of the MTT assay for determining cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS) is added to each well.

  • Incubation and Solubilization: The plates are incubated for 4 hours at 37°C. Subsequently, the medium is removed, and 150 µL of a solubilizing agent like dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

MIC_Determination_Workflow cluster_workflow Broth Microdilution Procedure prep_inoculum Prepare standardized microbial inoculum inoculation Inoculate wells with microbial suspension prep_inoculum->inoculation serial_dilution Serially dilute test compounds in broth serial_dilution->inoculation incubation Incubate plates (18-24h for bacteria) inoculation->incubation mic_determination Determine MIC (lowest concentration with no visible growth) incubation->mic_determination

Workflow for MIC determination by broth microdilution.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with a standardized volume of the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Determination of Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug design. The shake-flask method is a classical approach for its determination.[3]

Protocol:

  • Preparation of Phases: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.

  • Partitioning: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Signaling Pathways and Logical Relationships

The biological activity of pyranone derivatives can often be attributed to their interaction with specific cellular signaling pathways. For instance, some pyranones have been shown to induce apoptosis in cancer cells.

Apoptosis_Signaling_Pathway cluster_pathway Simplified Apoptosis Pathway Pyranone Pyranone Derivative Mitochondria Mitochondria Pyranone->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Simplified intrinsic apoptosis pathway potentially modulated by pyranone derivatives.

Conclusion

This comparative guide provides a foundational overview for researchers interested in this compound and its analogs. While direct comparative data under uniform experimental conditions remains a gap in the current literature, the compiled information on physicochemical properties, spectral characteristics, and biological activities from various sources offers valuable insights. The detailed experimental protocols provided herein serve as a practical resource for initiating further investigations into this promising class of heterocyclic compounds. Future studies focusing on a systematic comparison of these analogs are warranted to elucidate clear structure-activity relationships and to fully realize their therapeutic potential.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Methyldihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Methyldihydro-2H-pyran-4(3H)-one, a key aspect of responsible chemical handling.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment. Adherence to these guidelines is the first line of defense against potential exposure and injury.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact, which may cause irritation or allergic reactions.[2][3]
Body Protection A lab coat or chemical-resistant apron.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large spills or in poorly ventilated areas.Minimizes inhalation of potentially harmful vapors.[4][5]

Step-by-Step Disposal Procedure

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All chemical waste must be disposed of in accordance with national and local regulations.[1]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, properly labeled, and sealed hazardous waste container.[1][6]

    • The container should be made of a compatible material, such as high-density polyethylene, and have a secure, tight-fitting lid.[6]

  • Labeling and Storage:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[1][6]

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[6]

    • The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[7]

  • Arrange for Pickup:

    • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste.[1]

Spill and Leak Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills: For small spills, use an inert absorbent material, such as sand or vermiculite, to soak up the chemical. Scoop up the absorbed material with non-sparking tools and place it into a suitable, closed container for disposal.[5][7]

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team.

  • Ventilation: Ensure the affected area is well-ventilated.[4]

  • Ignition Sources: Remove all sources of ignition from the spill area, as flammable vapors may be present.[5][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Handling this compound consult_ehs Consult Institutional EHS for Specific Guidance start->consult_ehs ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat consult_ehs->ppe waste_generation Waste Generated (Unused chemical, contaminated materials) ppe->waste_generation spill Spill Occurs ppe->spill collect_waste Collect Waste in a Labeled, Sealed Container waste_generation->collect_waste small_spill Small Spill: 1. Absorb with inert material 2. Use non-sparking tools 3. Place in waste container spill->small_spill Small large_spill Large Spill: 1. Evacuate area 2. Contact emergency response spill->large_spill Large small_spill->collect_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste arrange_pickup Arrange for Pickup by EHS or Licensed Disposal Company store_waste->arrange_pickup end End: Proper Disposal arrange_pickup->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Methyldihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 3-Methyldihydro-2H-pyran-4(3H)-one. The following guidance is based on the known hazards of structurally similar compounds, such as other pyranone derivatives. It is imperative for researchers to conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this chemical.

Based on data from analogous compounds, this compound should be treated as a potentially flammable liquid that may cause skin, eye, and respiratory irritation.[1][2][3][4] Prudent handling practices are essential to ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a splash hazard.[5][6][7][8]Protects against splashes and airborne particles that can cause serious eye irritation. Vapors from similar compounds can also be irritating to the eyes.[5][6]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before each use.[5][6][7][8]Prevents skin contact, which may cause irritation.[1][2][4]
Body Protection A flame-retardant lab coat or a chemical-resistant apron worn over non-flammable clothing. Closed-toe shoes are mandatory.[5][7]Protects skin and personal clothing from spills and contamination. Given the potential flammability, flame-retardant properties are a critical precaution.
Respiratory Protection All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][7]Minimizes the inhalation of any potential vapors, which may cause respiratory irritation. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan is crucial for minimizing risks during the handling of this compound.

1. Preparation:

  • Assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers, before starting the experiment.

  • Ensure that a chemical spill kit is readily accessible.

  • Don all required PPE as specified in the table above.

2. Handling:

  • Conduct all manipulations of the compound within a certified chemical fume hood to control potential vapor exposure.

  • Use appropriate tools (e.g., spatulas, syringes) to handle the chemical, avoiding direct contact.

  • Keep all containers of the compound tightly closed when not in use to prevent the escape of vapors.[6]

  • If transferring the liquid, ensure proper grounding and bonding of containers to prevent static discharge, which could be an ignition source.[6]

3. Post-Handling:

  • Thoroughly clean the work area and any equipment used in the procedure.

  • Decontaminate any reusable equipment according to your laboratory's standard procedures.

  • Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then face shield/goggles, then lab coat).

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of chemical waste is critical for both safety and environmental protection.

  • Chemical Waste: Dispose of this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, gloves) in a designated hazardous waste container.[9][10] This container should be clearly labeled with the full chemical name and associated hazards.[10]

  • Waste Segregation: Do not mix this waste with other waste streams unless it is known to be compatible. Specifically, keep it separate from strong oxidizing agents.[2]

  • Container Management: Leave approximately 10% headspace in liquid waste containers to allow for vapor expansion.[10] Keep the container tightly sealed and store it in a designated satellite accumulation area until it is collected by your institution's EHS department.[9]

  • Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[11][12]

Emergency Protocol: Chemical Spill Response

Chemical_Spill_Workflow Start Chemical Spill Occurs Evacuate Evacuate Immediate Area Alert Others Start->Evacuate Assess Assess Spill Size & Risk (Consult SDS/Safety Officer) Evacuate->Assess SmallSpill Small, Manageable Spill? Assess->SmallSpill LargeSpill Large or Unknown Spill SmallSpill->LargeSpill No DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) SmallSpill->DonPPE Yes CallEHS Call EHS/Emergency Response (Provide Details) LargeSpill->CallEHS SecureArea Secure Area Prevent Entry CallEHS->SecureArea Report Document and Report Incident SecureArea->Report Contain Contain Spill (Use Absorbent Material) DonPPE->Contain Cleanup Clean & Decontaminate Area Contain->Cleanup Dispose Dispose of Contaminated Materials as Hazardous Waste Cleanup->Dispose Dispose->Report End End Report->End

Caption: Workflow for responding to a chemical spill in the laboratory.

References

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